molecular formula C8H15NO4 B190763 Castanospermine CAS No. 79831-76-8

Castanospermine

Numéro de catalogue: B190763
Numéro CAS: 79831-76-8
Poids moléculaire: 189.21 g/mol
Clé InChI: JDVVGAQPNNXQDW-TVNFTVLESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Castanospermine is a tetrahydroxyindolizidine alkaloid that consists of octahydroindolizine having four hydroxy substituents located at positions 1, 6, 7 and 8 (the 1S,6S,7R,8R,8aR-diastereomer). It has a role as a metabolite, an anti-HIV-1 agent, an anti-inflammatory agent and an EC 3.2.1.* (glycosidase) inhibitor.
This compound has been reported in Alexa canaracunensis, Alexa grandiflora, and other organisms with data available.
indolizidine alkaloid from seeds of Australian legume, Castanospermum australe

Propriétés

IUPAC Name

(1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVVGAQPNNXQDW-TVNFTVLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C(C(C2C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026043
Record name Castanospermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79831-76-8
Record name (+)-Castanospermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79831-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castanospermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079831768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Castanospermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Castanospermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASTANOSPERMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I3184XM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dawn of a Glycosidase Inhibitor: Early Biological Explorations of Castanospermine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Castanospermine, an indolizidine alkaloid first isolated in 1981 from the seeds of the Australian chestnut tree, Castanospermum australe, rapidly emerged as a powerful tool for studying and manipulating glycoprotein processing.[1] Its potent and specific inhibition of α- and β-glucosidases provided researchers with a unique chemical probe to elucidate the roles of these enzymes in a variety of biological processes. This technical guide delves into the foundational, early studies that characterized the biological activities of this compound, with a particular focus on its mechanisms of enzyme inhibition, its groundbreaking antiviral properties, and its initial promise as an anti-cancer agent. The information presented herein is intended to provide a detailed technical foundation for researchers in glycoscience, virology, and oncology, highlighting the pivotal early experiments that paved the way for decades of subsequent research.

Core Biological Activity: Glycosidase Inhibition

The primary mechanism underpinning the diverse biological effects of this compound is its potent inhibition of glucosidase enzymes, particularly α-glucosidase I, which is crucial for the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum.

Mechanism of Action

Early mechanistic studies revealed that this compound acts as a competitive inhibitor of several glucosidases. One key study demonstrated that it competitively inhibited amyloglucosidase (an exo-1,4-α-glucosidase) at both pH 4.5 and 6.0.[2] The same study found it to be a competitive inhibitor of almond emulsin β-glucosidase at pH 6.5, although earlier reports had suggested a mixed-type inhibition at lower pH values. A significant finding from this research was the pH-dependent nature of the inhibition, with this compound being a much more effective inhibitor at a pH of 6.0 to 6.5.[2] The pKa of this compound was determined to be 6.09, suggesting that the unprotonated form of the alkaloid is the more active species.[2]

Quantitative Inhibition Data

The following tables summarize the quantitative data from early studies on the inhibition of various glucosidases by this compound.

Enzyme TargetSourceInhibition TypeKiIC50pHNotesReference
AmyloglucosidaseAspergillus nigerCompetitive1.5 µM-4.5Assayed with p-nitrophenyl-α-D-glucoside[2]
AmyloglucosidaseAspergillus nigerCompetitive0.1 µM-6.0Assayed with p-nitrophenyl-α-D-glucoside[2]
β-GlucosidaseAlmond emulsinMixed--4.5-5.0-[2]
β-GlucosidaseAlmond emulsinCompetitive0.8 µM~10 µg/mL6.5-[2][3]
β-GlucocerebrosidaseFibroblast extractsPotent Inhibitor----[3]
Lysosomal α-glucosidaseFibroblast extractsPotent Inhibitor----[3]
Intestinal SucrasePurified enzymeCompetitive----[4]
Intestinal MaltasePurified enzymeNoncompetitive----[4]

Note: IC50 values are approximate as early papers often reported them graphically or in different units.

Experimental Protocol: Glucosidase Inhibition Assay (Saul et al., 1984)

This protocol is based on the methodology described in the early studies of this compound's effect on glucosidases.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target glucosidase (e.g., amyloglucosidase from Aspergillus niger or β-glucosidase from almond emulsin) in the appropriate buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucoside or p-nitrophenyl-β-D-glucoside, in the same buffer.

    • Prepare a range of concentrations of this compound in the assay buffer.

  • Assay Buffers:

    • For pH 4.5: 0.1 M sodium acetate buffer.

    • For pH 6.0 and 6.5: 0.1 M sodium phosphate buffer.

  • Assay Procedure:

    • In a microtiter plate or test tubes, combine the enzyme solution, a specific concentration of this compound (or buffer for control), and buffer to a final volume.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction mixture at the controlled temperature for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a quenching solution, such as 0.2 M sodium carbonate.

  • Data Analysis:

    • Measure the absorbance of the released p-nitrophenol at 400 nm using a spectrophotometer.

    • To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The pattern of line intersections will indicate the type of inhibition (competitive, noncompetitive, or mixed).

Signaling Pathway Diagram: N-Linked Glycosylation

The primary antiviral and some anti-cancer effects of this compound are attributed to its disruption of the N-linked glycosylation pathway in the endoplasmic reticulum. By inhibiting α-glucosidase I, this compound prevents the trimming of terminal glucose residues from newly synthesized glycoproteins. This leads to improper protein folding and degradation, which is particularly detrimental to enveloped viruses that rely on heavily glycosylated envelope proteins for their infectivity.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum NascentPolypeptide Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyl- transferase NascentPolypeptide->Oligosaccharyltransferase Glycosylation Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Oligosaccharyltransferase->Glycoprotein_Glc3 Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc2 Glycoprotein (Glc2Man9GlcNAc2) Glucosidase_I->Glycoprotein_Glc2 This compound This compound This compound->Glucosidase_I Inhibition Glucosidase_II α-Glucosidase II Glycoprotein_Glc2->Glucosidase_II Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II->Glycoprotein_Glc1 Calnexin Calnexin/ Calreticulin Cycle Glycoprotein_Glc1->Calnexin ProperlyFolded Properly Folded Glycoprotein Calnexin->ProperlyFolded Misfolded Misfolded Glycoprotein Calnexin->Misfolded ToGolgi Transport to Golgi ProperlyFolded->ToGolgi ERAD ER-Associated Degradation Misfolded->ERAD

Caption: N-Linked Glycosylation Pathway and the Site of this compound Inhibition.

Antiviral Activity

The discovery of this compound's ability to inhibit glycoprotein processing led to the hypothesis that it could possess antiviral activity, particularly against enveloped viruses that rely on glycosylated proteins for their life cycle. Early research focused heavily on the human immunodeficiency virus (HIV).

Anti-HIV Activity

Groundbreaking studies in the late 1980s demonstrated that this compound could inhibit the replication of HIV. The proposed mechanism was the inhibition of α-glucosidase I, leading to altered processing of the HIV envelope glycoprotein precursor, gp160. This resulted in a decrease in the cell surface expression of the mature envelope glycoprotein, gp120, which is essential for viral entry and syncytium formation (the fusion of infected and uninfected cells).[2]

A derivative, 6-O-butanoyl this compound, was found to be significantly more potent than the parent compound in inhibiting HIV replication and syncytia formation.

Quantitative Antiviral Data
VirusCell LineAssayCompoundIC50Reference
HIV-1 (GB8 strain)JM cellsProductive InfectionThis compound4-6 µg/mL[5]
HIV-1 (GB8 strain)JM cellsProductive Infection6-O-butanoyl this compound0.15 µg/mL[5]
HIVHeLa T4+ cellsSyncytium FormationThis compound11 µg/mL[5]
HIVHeLa T4+ cellsSyncytium Formation6-O-butanoyl this compound0.3 µg/mL[5]
Moloney Murine Leukemia Virus (MoLV)-Viral Replication6-O-butanoyl this compound0.05 µg/mL[5]
Experimental Protocol: HIV Syncytium Formation Assay

This protocol is a generalized representation of the methods used in early anti-HIV studies with this compound.

  • Cell Culture:

    • Maintain HeLa T4+ cells (HeLa cells expressing the CD4 receptor) in appropriate culture medium supplemented with fetal bovine serum.

    • Maintain a chronically HIV-infected T-cell line (e.g., H9/HTLV-IIIB) as the source of infectious virus.

  • Co-cultivation and Treatment:

    • Plate HeLa T4+ cells in 96-well plates and allow them to adhere.

    • Prepare serial dilutions of this compound or its analogues in the culture medium.

    • Add the HIV-infected T-cells to the HeLa T4+ cell monolayers.

    • Immediately add the different concentrations of the test compounds to the co-culture. Include a no-drug control.

  • Incubation and Observation:

    • Incubate the plates at 37°C in a humidified CO2 incubator for 24-48 hours.

    • After incubation, examine the monolayers under a light microscope.

    • A syncytium is defined as a giant cell containing multiple nuclei (typically more than four).

  • Quantification:

    • Count the number of syncytia in several representative fields for each drug concentration and the control.

    • Calculate the percentage of inhibition of syncytium formation for each concentration relative to the no-drug control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits syncytium formation by 50%.

Experimental Workflow Diagram: Antiviral Assay

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PlateCells Plate Target Cells (e.g., HeLa T4+) InfectCells Infect Target Cells with Virus PlateCells->InfectCells PrepareVirus Prepare Virus Stock (e.g., from infected T-cells) PrepareVirus->InfectCells PrepareDrug Prepare Serial Dilutions of this compound AddDrug Add Drug Dilutions to Wells PrepareDrug->AddDrug InfectCells->AddDrug Incubate Incubate (e.g., 24-48h at 37°C) AddDrug->Incubate ObserveSyncytia Observe and Count Syncytia (Microscopy) Incubate->ObserveSyncytia QuantifyViralReplication Quantify Viral Replication (e.g., Reverse Transcriptase Assay) Incubate->QuantifyViralReplication CalculateIC50 Calculate IC50 ObserveSyncytia->CalculateIC50 QuantifyViralReplication->CalculateIC50

Caption: Generalized Workflow for Early In Vitro Antiviral Assays of this compound.

Anti-Cancer Activity

The role of glycoproteins in cell-cell recognition, adhesion, and signaling suggested that this compound's interference with glycosylation could also impact cancer progression, particularly metastasis.

Inhibition of Tumor Cell Invasion

Early research into the anti-cancer potential of this compound focused on its ability to inhibit tumor cell invasion. One of the pioneering studies in this area demonstrated that this compound could inhibit the invasion of B16-F10 melanoma cells through a reconstituted basement membrane in a Boyden chamber assay. This effect was attributed to the alteration of cell surface glycoproteins involved in cell adhesion and invasion.

Experimental Protocol: Tumor Cell Invasion Assay (Boyden Chamber)

This protocol is a generalized representation of the methods used in early studies of this compound's effect on tumor cell invasion.

  • Chamber Preparation:

    • Use a Boyden chamber with a microporous filter (e.g., 8 µm pore size).

    • Coat the upper side of the filter with a layer of Matrigel (a reconstituted basement membrane) and allow it to solidify.

  • Cell and Chemoattractant Preparation:

    • Culture the tumor cells (e.g., B16-F10 melanoma cells) in appropriate medium. Harvest the cells and resuspend them in serum-free medium.

    • Prepare a chemoattractant solution (e.g., medium containing fibronectin or fetal bovine serum) to be placed in the lower chamber.

  • Assay Procedure:

    • Add the chemoattractant solution to the lower chamber of the Boyden apparatus.

    • Place the Matrigel-coated filter over the lower chamber.

    • Add the tumor cell suspension to the upper chamber, including various concentrations of this compound. Include a no-drug control.

    • Incubate the chamber at 37°C in a humidified CO2 incubator for a period that allows for cell invasion (e.g., 6-24 hours).

  • Quantification of Invasion:

    • After incubation, remove the non-invading cells from the upper surface of the filter with a cotton swab.

    • Fix and stain the cells that have invaded to the lower surface of the filter (e.g., with crystal violet or hematoxylin).

    • Count the number of stained cells in several microscopic fields.

    • Calculate the percentage of inhibition of invasion for each this compound concentration relative to the control.

Conclusion

The early investigations into the biological activity of this compound laid a robust foundation for its subsequent development as a critical research tool and a scaffold for therapeutic drug design. These foundational studies meticulously characterized its mechanism as a potent glucosidase inhibitor, which directly led to the discovery of its significant antiviral properties, most notably against HIV. Furthermore, the initial explorations of its effects on tumor cell invasion opened a new avenue of research into the role of glycosylation in cancer metastasis. The detailed experimental protocols and quantitative data from this era not only provided the initial proof-of-concept for these activities but also continue to inform and inspire new research directions in the fields of glycobiology, virology, and oncology.

References

The Alkaloid Castanospermine: A Detailed Examination of its Chemical Architecture and Stereoisomerism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Castanospermine, an indolizidine alkaloid of significant interest to researchers, scientists, and drug development professionals. This compound, first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, is a potent inhibitor of various glucosidase enzymes and has demonstrated a range of biological activities, including antiviral and anti-inflammatory properties.[1] This document will delve into the molecular architecture, three-dimensional arrangement, and key physicochemical and biological properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this important natural product.

Chemical Structure and Physicochemical Properties

This compound is a polyhydroxylated indolizidine alkaloid with the chemical formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol .[2] Its systematic IUPAC name is (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol.[1] The molecule consists of a saturated bicyclic indolizidine core, which is a fusion of a six-membered and a five-membered nitrogen-containing ring. This core is substituted with four hydroxyl groups at positions 1, 6, 7, and 8.

The presence of multiple chiral centers gives rise to a specific stereochemistry that is crucial for its biological activity. The absolute configuration of the five stereocenters in the naturally occurring (+)-Castanospermine has been determined to be 1S, 6S, 7R, 8R, and 8aR. This precise spatial arrangement of the hydroxyl groups and the fused ring system is fundamental to its ability to mimic the transition state of glycoside hydrolysis, leading to the potent inhibition of glucosidase enzymes.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol[1]
Chemical Formula C₈H₁₅NO₄[2]
Molecular Weight 189.21 g/mol [2]
CAS Number 79831-76-8[1]
Appearance White to off-white solid
Melting Point 212-215 °C
Solubility Soluble in water and 1 N HCl (20 mg/ml)
Specific Optical Rotation ([α]D) Not explicitly found in search results.

Stereochemistry and Three-Dimensional Structure

The stereochemistry of this compound is a defining feature of its molecular identity and biological function. The indolizidine ring system can exist in various conformations, but the thermodynamically most stable form for this compound is a chair-like conformation for the six-membered ring and an envelope-like conformation for the five-membered ring.

The relative and absolute configurations of the hydroxyl groups are critical. The hydroxyl groups at C-1, C-6, C-7, and C-8 are positioned in a specific orientation that allows the molecule to fit into the active site of target glucosidases. X-ray crystallography studies have been instrumental in elucidating the precise three-dimensional structure of this compound, confirming the absolute configuration and providing detailed information on bond lengths and angles.

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal System Monoclinic
Space Group P2₁
a 8.788(3) Å
b 8.172(3) Å
c 6.507(2) Å
β 105.44(8)°

Note: Detailed bond lengths and angles were not explicitly found in the provided search results.

The following diagram illustrates the chemical structure and stereochemistry of (+)-Castanospermine.

G C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 H1 H C1->H1 C3 C3 C2->C3 N4 N C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C8a C8a C6->C8a OH6 OH C6->OH6 H6 H C6->H6 C7 C7 C7->C6 OH7 OH C7->OH7 H7 H C7->H7 C8 C8 C8->C7 OH8 OH C8->OH8 H8 H C8->H8 C8a->C8 H8a H C8a->H8a

Caption: Chemical structure of (+)-Castanospermine with stereochemistry.

Biological Activity: Glucosidase Inhibition

This compound is a potent competitive inhibitor of several α- and β-glucosidases.[3] These enzymes are involved in the processing of N-linked glycoproteins, a critical post-translational modification that affects protein folding, trafficking, and function. By inhibiting glucosidase I, this compound prevents the trimming of glucose residues from the oligosaccharide chains of newly synthesized glycoproteins in the endoplasmic reticulum. This leads to the accumulation of improperly folded glycoproteins, which can have profound effects on various cellular processes, including viral replication.

The inhibitory activity of this compound against various glucosidases is summarized in Table 3.

Table 3: Inhibitory Activity of this compound against Glucosidases

EnzymeOrganism/TissueInhibition Constant (Ki) / IC₅₀Reference
α-Glucosidase IRat LiverIC₅₀ = 0.12 µM[4]
SucrasePorcine IntestinalKi = 2.6 nM[5]
β-GlucosidaseAlmond EmulsinCompetitive inhibitor at pH 6.5[3]
AmyloglucosidaseAspergillus nigerCompetitive inhibitor[3]

The following diagram illustrates the inhibition of the N-linked glycoprotein processing pathway by this compound.

G cluster_ER Endoplasmic Reticulum Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2-Glycoprotein Glc3Man9GlcNAc2-Glycoprotein Nascent Glycoprotein->Glc3Man9GlcNAc2-Glycoprotein Glycosylation Glc2Man9GlcNAc2-Glycoprotein Glc2Man9GlcNAc2-Glycoprotein Glc3Man9GlcNAc2-Glycoprotein->Glc2Man9GlcNAc2-Glycoprotein Glucosidase I Glc1Man9GlcNAc2-Glycoprotein Glc1Man9GlcNAc2-Glycoprotein Glc2Man9GlcNAc2-Glycoprotein->Glc1Man9GlcNAc2-Glycoprotein Glucosidase II Man9GlcNAc2-Glycoprotein Man9GlcNAc2-Glycoprotein Glc1Man9GlcNAc2-Glycoprotein->Man9GlcNAc2-Glycoprotein Glucosidase II Further Processing (Golgi) Further Processing (Golgi) Man9GlcNAc2-Glycoprotein->Further Processing (Golgi) This compound This compound Glucosidase I Glucosidase I This compound->Glucosidase I Inhibits

Caption: Inhibition of N-linked glycoprotein processing by this compound.

Experimental Protocols

Isolation of this compound from Castanospermum australe Seeds

While a highly detailed, step-by-step protocol for the isolation of this compound was not found in the search results, a general procedure can be outlined based on available information. A scalable, large-scale preparation method has been developed that can yield purities greater than 98%.[6] The general steps involve:

  • Extraction: The seeds of Castanospermum australe are ground and extracted with an aqueous solvent, such as 50% aqueous ethanol, to isolate the water-soluble alkaloids.[2]

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic separations to purify this compound from other alkaloids and plant metabolites. This typically involves the use of ion-exchange resins.[2]

  • Purification and Characterization: The fractions containing this compound are collected, and the solvent is removed. The purity of the isolated compound is then assessed using techniques such as High-Performance Liquid Chromatography (HPLC). The structure and identity are confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of (+)-Castanospermine

Several total syntheses of (+)-Castanospermine have been reported, often employing chiral starting materials to establish the correct stereochemistry. One concise synthesis starts from methyl α-d-glucopyranoside and proceeds in nine steps with an overall yield of 22%.[5] Key transformations in this synthesis include a zinc-mediated fragmentation, ring-closing olefin metathesis, and a strain-release transannular cyclization to construct the indolizidine core. While a detailed, line-by-line experimental protocol is beyond the scope of this guide, the general synthetic strategy highlights the chemical ingenuity required to construct this complex natural product.

α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase can be determined using a colorimetric assay. A detailed protocol is as follows:[7][8]

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae (or other sources)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • This compound (as the inhibitor)

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a series of dilutions of this compound in phosphate buffer. b. In a 96-well plate, add a specific volume of the α-glucosidase solution to each well. c. Add the different concentrations of the this compound solutions to the wells containing the enzyme. A control well should contain the buffer instead of the inhibitor. d. Pre-incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 5-15 minutes). e. Initiate the reaction by adding a solution of the substrate, pNPG, to all wells. f. Incubate the reaction mixture at the same temperature for a specific time (e.g., 20-30 minutes). g. Stop the reaction by adding a sodium carbonate solution to each well. h. Measure the absorbance of the yellow-colored p-nitrophenol product at a wavelength of 405 nm using a microplate reader.

  • Data Analysis: a. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 b. The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the α-glucosidase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound Dilutions E Add this compound Dilutions A->E B Prepare α-Glucosidase Solution D Add Enzyme to Microplate Wells B->D C Prepare pNPG Substrate Solution G Add pNPG to Initiate Reaction C->G D->E F Pre-incubate (e.g., 37°C, 15 min) E->F F->G H Incubate (e.g., 37°C, 30 min) G->H I Stop Reaction with Na₂CO₃ H->I J Measure Absorbance at 405 nm I->J K Calculate % Inhibition J->K L Determine IC₅₀ Value K->L

Caption: Workflow for the α-glucosidase inhibition assay.

Conclusion

This compound represents a fascinating and biologically important natural product. Its unique indolizidine structure and specific stereochemistry are the basis for its potent inhibition of glucosidase enzymes. This detailed guide has provided an in-depth look at the chemical and stereochemical features of this compound, along with quantitative data on its biological activity and methodologies for its study. The continued investigation of this compound and its analogues holds significant promise for the development of new therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to the Role of Castanospermine in N-glycosylation Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of castanospermine in the N-glycosylation processing of glycoproteins. It details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of relevant pathways and workflows.

The N-linked Glycosylation Pathway

N-linked glycosylation is a critical post-translational modification that affects the folding, stability, trafficking, and function of many eukaryotic proteins.[1][2][3] The process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[1][4][5]

The initial steps in the ER are highly conserved and involve the synthesis of a lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂, on a dolichol phosphate carrier.[4] This precursor oligosaccharide is then transferred en bloc to specific asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain, where X can be any amino acid except proline.[5]

Following transfer to the protein, the N-glycan undergoes a series of trimming reactions. This processing is initiated by the sequential removal of the three terminal glucose residues by two key enzymes: α-glucosidase I and α-glucosidase II. The removal of the terminal glucose residues is a critical step for the proper folding of the glycoprotein, as it allows the glycoprotein to interact with the lectin chaperones calnexin (CNX) and calreticulin (CRT).[6] This interaction is a key component of the ER quality control system, ensuring that only correctly folded proteins are trafficked to the Golgi apparatus for further processing.[6][7]

This compound: A Potent Inhibitor of N-glycosylation Processing

This compound is a naturally occurring indolizidine alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[8][9] It is a potent inhibitor of α- and β-glucosidases.[8] In the context of N-glycosylation, this compound's primary targets are the ER-resident enzymes α-glucosidase I and α-glucosidase II.[8][10]

Mechanism of Action

This compound functions as a competitive inhibitor of α-glucosidase I and II.[8] By preventing the trimming of the terminal glucose residues from the N-linked glycan, this compound treatment leads to the accumulation of glycoproteins with monoglucosylated (Glc₁Man₉GlcNAc₂) or triglucosylated (Glc₃Man₉GlcNAc₂) high-mannose oligosaccharides.[11][12][13]

This inhibition disrupts the normal processing of N-glycans and has significant downstream consequences for glycoprotein folding, quality control, and trafficking.

N_Glycosylation_and_Castanospermine_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P LLO Glc₃Man₉GlcNAc₂-P-P-Dol Dol_P->LLO Glycosyltransferases Protein_glycosylated Glycoprotein (Glc₃Man₉GlcNAc₂) LLO->Protein_glycosylated Oligosaccharyltransferase Protein_unfolded Unfolded Polypeptide Protein_unfolded->Protein_glycosylated Protein_trimmed1 Glycoprotein (Glc₁Man₉GlcNAc₂) Protein_glycosylated->Protein_trimmed1 2x Glucose removed Glucosidase_II α-Glucosidase II Protein_trimmed2 Glycoprotein (Man₉GlcNAc₂) Protein_trimmed1->Protein_trimmed2 1x Glucose removed Protein_folded Correctly Folded Glycoprotein Protein_trimmed1->Protein_folded Calnexin/ Calreticulin Cycle Glucosidase_I α-Glucosidase I Golgi_processing Further Processing Protein_folded->Golgi_processing This compound This compound This compound->Glucosidase_I This compound->Glucosidase_II

Figure 1: N-glycosylation pathway and the point of this compound inhibition.

Consequences of Altered Glycosylation by this compound

Disruption of Glycoprotein Folding and Quality Control

The calnexin/calreticulin (CNX/CRT) cycle is a crucial component of the ER quality control system for glycoproteins.[6] CNX and CRT are lectin chaperones that specifically recognize and bind to monoglucosylated N-glycans (Glc₁Man₉GlcNAc₂). This binding promotes the proper folding of the glycoprotein and prevents its aggregation.

This compound's inhibition of glucosidases I and II prevents the formation of the monoglucosylated substrate required for CNX/CRT binding.[7] This disruption of the CNX/CRT cycle can lead to the misfolding of glycoproteins.[10] Misfolded proteins are retained in the ER and may be targeted for degradation through the ER-associated degradation (ERAD) pathway.

Calnexin_Cycle_Disruption cluster_Normal Normal Calnexin/Calreticulin Cycle cluster_Inhibited Cycle Disrupted by this compound GP_Glc3 Glycoprotein (Glc₃Man₉) GP_Glc1 Glycoprotein (Glc₁Man₉) GP_Glc3->GP_Glc1 Glucosidases I & II GP_Folded Correctly Folded Glycoprotein GP_Glc1->GP_Folded Calnexin/ Calreticulin Binding & Folding GP_Misfolded Misfolded Glycoprotein GP_Glc1->GP_Misfolded Misfolding GP_Man9 Glycoprotein (Man₉) Golgi Golgi GP_Man9->Golgi GP_Folded->GP_Man9 Glucosidase II GP_Misfolded->GP_Glc1 UGGT Reglucosylation GP_Glc3_Inhib Glycoprotein (Glc₃Man₉) (Accumulates) No_Binding No Binding GP_Glc3_Inhib->No_Binding Glucosidases Glucosidases I & II CNX_CRT Calnexin/ Calreticulin CNX_CRT->No_Binding Misfolded_ERAD Misfolded Protein & Potential ERAD No_Binding->Misfolded_ERAD This compound This compound This compound->Glucosidases

Figure 2: Disruption of the Calnexin/Calreticulin cycle by this compound.
Antiviral Activity

Many viruses, particularly enveloped viruses, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins.[14] These glycoproteins are often essential for viral entry into host cells and for the assembly and release of new virions.

This compound has demonstrated broad-spectrum antiviral activity in vitro and in vivo.[10][15] By inhibiting glucosidases, this compound disrupts the folding of viral envelope glycoproteins, leading to the production of non-infectious or less infectious viral particles.[10][16] This has been shown for a range of viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, and Herpes Simplex Virus.[10][15][17]

Quantitative Data

The inhibitory effects of this compound and its derivatives have been quantified in numerous studies. The following tables summarize key inhibitory concentrations.

Table 1: Inhibition of Glucosidases by this compound and Derivatives

CompoundEnzymeIC₅₀Cell/SystemReference
This compoundα-Glucosidase I0.12 µMCell-free assay[18]
6-O-butanoyl this compound (MDL 28,574)α-Glucosidase I1.27 µMCell-free assay[18]
This compoundα-Glucosidase I-Human hepatoma cells[11]
This compoundα-Glucosidase-Aspergillus fumigatus[12]

Note: IC₅₀ values can vary depending on the assay conditions.

Table 2: Antiviral Activity of this compound

VirusCell LineIC₅₀Reference
Dengue Virus Type 2 (DEN-2)BHK-211 µM[16]
Dengue Virus Type 2 (DEN-2)Huh-785.7 µM[16]
Human Immunodeficiency Virus (HIV-1)JM cells29 µM[19]
SARS-CoV-2Vero E6-[20]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methods described for determining the inhibitory activity of compounds against α-glucosidase.[21][22][23][24][25]

Objective: To determine the concentration of this compound required to inhibit 50% of α-glucosidase activity (IC₅₀).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

  • Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.

  • Prepare serial dilutions of this compound in phosphate buffer to create a range of concentrations to be tested.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of each this compound dilution to the sample wells. For the control (100% enzyme activity), add 20 µL of phosphate buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Glucosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - α-Glucosidase Solution - pNPG Substrate - this compound Dilutions - Buffers B Add Buffer, α-Glucosidase, and this compound (or buffer for control) A->B C Pre-incubate at 37°C B->C D Add pNPG to start reaction C->D E Incubate at 37°C D->E F Stop reaction with Na₂CO₃ E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC₅₀ H->I

Figure 3: Experimental workflow for an α-glucosidase inhibition assay.
Endoglycosidase H (Endo H) Sensitivity Assay

This protocol is used to determine the processing state of N-linked oligosaccharides on a glycoprotein. High-mannose glycans (found in the ER) are sensitive to Endo H, while complex glycans (found after processing in the Golgi) are resistant.[26]

Objective: To assess the effect of this compound on the N-glycan processing of a specific glycoprotein.

Materials:

  • Cells expressing the glycoprotein of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the glycoprotein of interest

  • Protein A/G agarose beads

  • Endoglycosidase H (Endo H) and corresponding reaction buffer (e.g., from NEB)

  • Glycoprotein Denaturing Buffer (e.g., from NEB)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

Procedure:

  • Culture cells in the presence or absence of this compound for a desired period.

  • Lyse the cells and collect the protein lysate.

  • Immunoprecipitate the glycoprotein of interest using a specific antibody and Protein A/G agarose beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the glycoprotein from the beads.

  • Denature the glycoprotein by heating at 100°C for 10 minutes in Glycoprotein Denaturing Buffer.[27]

  • Divide the denatured glycoprotein sample into two aliquots.

  • To one aliquot, add Endo H and the appropriate reaction buffer. To the other (mock-treated control), add buffer only.

  • Incubate both samples at 37°C for 1 hour.[27][28]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Analyze the samples by SDS-PAGE and Western blotting, using the specific antibody to detect the glycoprotein.

  • Interpretation:

    • In untreated cells, the mature glycoprotein should be resistant to Endo H (no shift in molecular weight).

    • In this compound-treated cells, the glycoprotein will retain high-mannose glycans and will be sensitive to Endo H, resulting in a visible downward shift in its molecular weight on the gel compared to the mock-treated sample.

Plaque Reduction Assay

This assay is the "gold standard" for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.[29]

Objective: To quantify the antiviral efficacy of this compound against a specific virus.

Materials:

  • A susceptible host cell line

  • The virus of interest

  • This compound

  • Cell culture medium

  • Semi-solid overlay medium (e.g., containing agar or carboxymethyl cellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of this compound in culture medium.

  • Prepare a known titer of the virus.

  • Pre-incubate the virus with each dilution of this compound for a set period (e.g., 1 hour).

  • Remove the medium from the cell monolayers and infect the cells with the virus-castanospermine mixtures. Include a virus-only control.

  • Allow the virus to adsorb to the cells for 1-2 hours.

  • Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound. The semi-solid medium restricts the spread of progeny virus, leading to the formation of localized plaques.[29][30]

  • Incubate the plates for a period sufficient for plaques to form (this varies depending on the virus).

  • Fix and stain the cells (e.g., with crystal violet). The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

  • Determine the IC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%.[29]

Conclusion

This compound is an invaluable tool for studying N-glycosylation processing. Its specific inhibition of α-glucosidases I and II provides a powerful method for dissecting the role of early glycan trimming in glycoprotein folding, quality control, and trafficking. Furthermore, its ability to disrupt the maturation of viral envelope glycoproteins underscores the potential of targeting host glycosylation pathways as a broad-spectrum antiviral strategy. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals to effectively explore and utilize this compound in their work.

References

Preliminary Investigations into Castanospermine's Antiviral Properties: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castanospermine, a naturally occurring indolizidine alkaloid isolated from the seeds of Castanospermum australe, has emerged as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases.[1][2] This inhibitory action disrupts the crucial N-linked glycosylation pathway required for the proper folding of many viral envelope glycoproteins, thereby impeding viral maturation, assembly, and secretion. This document provides a comprehensive technical overview of the preliminary research into this compound's antiviral properties, summarizing its mechanism of action, broad-spectrum activity, and the experimental methodologies used for its evaluation. Quantitative data from key in vitro and in vivo studies are presented, alongside detailed experimental protocols and visual diagrams of relevant biological pathways and workflows to guide further research and development.

Introduction

This compound (1,6,7,8-tetrahydroxyoctahydroindolizine) is an iminosugar, a class of compounds that are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom.[2] Its primary biological activity stems from its potent and competitive inhibition of ER-resident α-glucosidases I and II.[2][3] These enzymes are critical for the initial steps of N-linked glycan processing, a post-translational modification essential for the correct folding, stability, and function of many host and viral glycoproteins.[2] By targeting these host enzymes, this compound offers a broad-spectrum antiviral strategy that is potentially less susceptible to the development of viral resistance.[2] Its antiviral activity has been demonstrated in vitro and in animal models against a range of enveloped viruses, including members of the Flaviviridae and Retroviridae families.[2][4][5]

Mechanism of Action: Inhibition of Glycoprotein Processing

The antiviral effect of this compound is primarily attributed to its disruption of the calnexin/calreticulin cycle in the endoplasmic reticulum. This cycle is a critical quality control checkpoint for newly synthesized glycoproteins.

  • N-Linked Glycosylation: In the ER, a precursor oligosaccharide, (Glc)₃(Man)₉(GlcNAc)₂, is attached to specific asparagine residues on nascent viral envelope proteins.[6]

  • Glucose Trimming: ER α-glucosidase I and II sequentially remove the three terminal glucose residues. The removal of the first glucose by α-glucosidase I is the step inhibited by this compound.[2][4][7]

  • Chaperone Binding: The resulting monoglucosylated glycoprotein is recognized and bound by the ER chaperones calnexin and calreticulin, which assist in its proper folding.

  • Quality Control: Once correctly folded, the final glucose is removed, and the glycoprotein can exit the ER. Misfolded proteins are retained for another folding cycle or targeted for degradation.

By inhibiting α-glucosidase I, this compound traps the viral glycoproteins in a poly-glucosylated state, preventing their interaction with calnexin and calreticulin.[4] This leads to protein misfolding, aggregation, and impaired transport, ultimately inhibiting the assembly and release of infectious virions.[4][8][9] For Human Immunodeficiency Virus (HIV), this mechanism results in reduced processing of the gp160 envelope precursor protein and decreased cell surface expression of the mature gp120 glycoprotein, which is necessary for viral entry and syncytium formation.[5][10]

G cluster_ER Endoplasmic Reticulum Lumen cluster_Exit Post-ER Pathway Nascent Nascent Viral Glycoprotein Glc3 Addition of (Glc)3(Man)9(GlcNAc)2 Nascent->Glc3 Glycosylation Glycoprotein_Glc3 Glycoprotein-(Glc)3 Glc3->Glycoprotein_Glc3 Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glucose Trimming Glycoprotein_Glc1 Glycoprotein-(Glc)1 Glucosidase_I->Glycoprotein_Glc1 This compound This compound This compound->Glucosidase_I Inhibition Calnexin Calnexin/ Calreticulin Cycle Glycoprotein_Glc1->Calnexin Binding Folded Correctly Folded Glycoprotein Calnexin->Folded Folding Misfolded Misfolded Glycoprotein Calnexin->Misfolded Golgi Golgi Apparatus Folded->Golgi Transport Degradation ER-Associated Degradation Misfolded->Degradation Virion Mature Infectious Virion Golgi->Virion Assembly & Release

Caption: Mechanism of this compound's antiviral action in the ER. (Within 100 characters)

Quantitative Antiviral Data

The antiviral activity of this compound has been quantified against a variety of viruses in different cell culture systems. The 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC₅₀/IC₅₀, is a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound
VirusStrainCell LineAssay TypeIC₅₀ / EC₅₀Citation
Dengue Virus (DENV-2) 16681BHK-21Plaque Assay1.0 µM[6][11]
Dengue Virus (DENV-2) 16681Huh-7Plaque Assay85.7 µM[6][11]
Zika Virus (ZIKV) PRVABC59Vero / CHME3TCID₅₀ / qRT-PCRSignificant inhibition at 1 µM[12]
HIV-1 GB8JM cellsSyncytium Assay4-6 µg/mL[13]
Moloney Murine Leukemia Virus (MOLV) N/AN/APlaque Assay2.0 µg/mL[10]
Bovine Viral Diarrhea Virus (BVDV) N/AMDBKPlaque Inhibition110 µM[14]

Note: The prodrug 6-O-butanoyl-castanospermine (Celgosivir) often shows greater potency in cell-based assays due to better cell permeability. For example, its IC₅₀ against HIV-1 in JM cells was 0.15 µg/mL.[13]

Table 2: In Vivo Efficacy of this compound
VirusAnimal ModelDosing RegimenKey OutcomeCitation
Dengue Virus (DENV-2) AG129 Mice10, 50, and 250 mg/kg/dayPrevented mortality (P ≤ 0.0001)[4][9][11]
Zika Virus (ZIKV) Ifnar1⁻/⁻ Mice100 mg/kg twice dailyReduced viral load and delayed onset of neurological symptoms[14][15]
Friend Leukemia Virus (FLV) MiceN/AInhibited FLV-induced splenomegaly[13]
Table 3: Cytotoxicity of this compound
Cell LineAssay TypeCC₅₀ ValueCitation
VeroMTS Assay> 1000 µM[12]
CHME3MTS Assay> 1000 µM[12]

Detailed Experimental Protocols

Plaque Reduction Assay (for IC₅₀ Determination)

This assay is the gold standard for measuring the inhibition of infectious virus production.

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., BHK-21 for Dengue virus) in 6-well or 12-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a known amount of virus (typically 50-100 plaque-forming units, PFU) for 1-2 hours at 37°C.

  • Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the various concentrations of this compound. A "virus control" (no drug) and "cell control" (no virus, no drug) must be included.

  • Incubation: Incubate the plates for several days (time is virus-dependent) to allow for plaque formation.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Calculation: The IC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed susceptible cells in multi-well plates C 3. Infect cell monolayer with virus (e.g., 100 PFU) A->C B 2. Prepare serial dilutions of this compound D 4. Remove inoculum & add semi-solid overlay with drug B->D C->D E 5. Incubate for 3-7 days for plaque development D->E F 6. Fix and stain cells (e.g., Crystal Violet) E->F G 7. Count plaques in each well F->G H 8. Calculate % inhibition and determine IC50 G->H

Caption: Experimental workflow for a Plaque Reduction Assay. (Within 100 characters)
Cytotoxicity Assay (MTS/MTT Assay for CC₅₀ Determination)

This assay measures the effect of the compound on cell metabolic activity and viability.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Treatment: Add serial dilutions of this compound to the wells. Include "cell control" wells with no drug.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Live, metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Calculation: The CC₅₀ is the drug concentration that reduces cell viability by 50% compared to the untreated cell control.

Subgenomic Replicon Assay

This assay distinguishes between effects on viral RNA replication and effects on virion assembly or secretion.

  • Cell Lines: Use cell lines that stably express a viral subgenomic replicon. These replicons contain the viral nonstructural genes required for RNA replication and a reporter gene (e.g., luciferase) but lack the structural genes, so no viral particles are formed.[4][6]

  • Treatment: Treat the replicon-expressing cells with various concentrations of this compound. A known replication inhibitor (e.g., mycophenolic acid for Dengue) is used as a positive control.[4]

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). A significant reduction in reporter signal indicates a direct effect on viral RNA replication or translation. Studies show this compound has little to no direct effect on Dengue or West Nile virus replicon propagation, confirming its mechanism targets a later stage in the viral lifecycle.[4][6]

G A This compound Treatment B Inhibition of α-Glucosidase I A->B F No Significant Effect on Viral RNA Replication (Replicon Assays) A->F Confirmed by C Improper Folding of Viral Glycoproteins (prM, E, gp160) B->C D Disruption of Virion Assembly & Secretion C->D E Reduced Production of Infectious Viral Particles D->E

Caption: Logical relationship of this compound's antiviral effect. (Within 100 characters)

Conclusion and Future Directions

Preliminary investigations strongly support the potential of this compound as a broad-spectrum antiviral agent. Its mechanism of targeting host ER α-glucosidases is a compelling strategy for combating a range of enveloped viruses and may offer a higher barrier to resistance than direct-acting antivirals. The in vitro and in vivo data, particularly for Dengue virus, are promising.[4][8][9]

However, challenges remain. This compound itself has relatively unfavorable pharmacokinetics and is highly polar.[6][14] Future research should focus on the development and clinical testing of more potent and bioavailable prodrugs, such as Celgosivir (6-O-butanoyl-castanospermine). Further studies are also needed to fully elucidate the reasons for differential susceptibility among closely related viruses (e.g., high efficacy against Dengue virus but poor efficacy against West Nile virus) and to evaluate its efficacy in combination therapies with other antiviral agents.[4][16]

References

Methodological & Application

Application of Castanospermine as a Tool for Studying Glycoprotein Folding

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Castanospermine, an indolizidine alkaloid originally isolated from the seeds of Castanospermum australe, is a potent inhibitor of α-glucosidases.[1] This property makes it an invaluable tool for researchers studying the folding, quality control, and trafficking of N-linked glycoproteins in the endoplasmic reticulum (ER). By inhibiting α-glucosidases I and II, this compound prevents the trimming of glucose residues from newly synthesized N-linked glycans, a critical step in the calnexin/calreticulin chaperone cycle.[2][3] This disruption allows for the detailed investigation of glycoprotein folding pathways, ER-associated degradation (ERAD), and the role of specific glycan structures in these processes. These notes provide detailed protocols and data for utilizing this compound in such studies.

Mechanism of Action

This compound acts as a competitive inhibitor of α-glucosidases I and II, enzymes responsible for the sequential removal of the three terminal glucose residues from the Glc3Man9GlcNAc2 oligosaccharide precursor attached to nascent glycoproteins in the ER.[2][4] Inhibition of these enzymes leads to the accumulation of glycoproteins with unprocessed, fully glucosylated N-linked glycans (e.g., Glc3Man7-9GlcNAc2).[5][6] This prevents the proper interaction of glycoproteins with the ER lectin chaperones, calnexin and calreticulin, which specifically recognize monoglucosylated glycans.[7] The disruption of this interaction can lead to protein misfolding, retention in the ER, and eventual degradation.

Key Applications

  • Studying the Calnexin/Calreticulin Folding Cycle: By preventing glucose trimming, this compound effectively blocks entry into the calnexin/calreticulin cycle, allowing researchers to study the consequences of bypassing this crucial folding pathway.[7]

  • Investigating ER-Associated Degradation (ERAD): The accumulation of misfolded glycoproteins induced by this compound can be used to study the mechanisms of ERAD, the process by which terminally misfolded proteins are targeted for degradation by the proteasome.[8]

  • Elucidating the Role of Glycan Structures: this compound allows for the specific enrichment of glycoproteins with glucosylated glycans, facilitating the study of how these structures influence protein conformation, stability, and trafficking.[6]

  • Antiviral Research: Many enveloped viruses rely on the host cell's glycoprotein folding machinery for the proper conformation of their envelope proteins. This compound and its derivatives have shown broad-spectrum antiviral activity by disrupting this process.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound and its Derivatives

CompoundTarget Enzyme/ProcessCell Type/SystemIC50Reference
This compoundα-Glucosidase ICell-free assay0.12 µM[2]
6-O-butanoyl this compoundα-Glucosidase ICell-free assay1.27 µM[2]
This compoundHIV ReplicationHIV-infected cells254 µM[2]
6-O-butanoyl this compoundHIV ReplicationHIV-infected cells20 µM[2]
This compoundHIV-1 (GB8)JM cells29 µM[9]
6-O-butanoylthis compoundHIV-1 (GB8)JM cells1.1 µM[9]

Table 2: Effect of this compound on Glycoprotein Secretion and Enzyme Activity

Glycoprotein/EnzymeCell TypeThis compound ConcentrationEffectReference
β-hexosaminidaseAspergillus fumigatus100 µg/ml30-40% depression in activity[5]
β-galactosidaseAspergillus fumigatusup to 1 mg/mlLittle to no inhibition[5]
Total secreted glycoproteinsHuman hepatoma (HepG2)Not specified~60% decrease in secretion[10]
α1-antitrypsinHuman hepatoma (HepG2)Not specifiedMarkedly decreased secretion rate[10]
CeruloplasminHuman hepatoma (HepG2)Not specifiedMarkedly decreased secretion rate[10]
Antithrombin-IIIHuman hepatoma (HepG2)Not specifiedDecreased secretion rate[10]
Apolipoprotein E (O-linked)Human hepatoma (HepG2)Not specifiedNo effect on secretion[10]
Albumin (non-glycosylated)Human hepatoma (HepG2)Not specifiedNo effect on secretion[10]

Experimental Protocols

Protocol 1: Pulse-Chase Labeling to Monitor Glycoprotein Processing and Secretion

This protocol is used to track the synthesis, processing, and secretion of a specific glycoprotein in the presence and absence of this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Depletion medium (cysteine and methionine-free)

  • Labeling medium ([35S]-methionine/cysteine in depletion medium)

  • Chase medium (complete culture medium supplemented with excess unlabeled methionine and cysteine)

  • This compound (stock solution in water or DMSO)

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the glycoprotein of interest

  • Protein A/G agarose beads

  • SDS-PAGE reagents and equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture and Treatment: Plate cells to be subconfluent on the day of the experiment. Pre-incubate one set of cells with the desired concentration of this compound (typically 50-200 µg/ml) for 1-2 hours prior to labeling.

  • Starvation: Wash cells with pre-warmed PBS and incubate in depletion medium for 30-60 minutes at 37°C to deplete intracellular pools of methionine and cysteine.

  • Pulse Labeling: Replace the depletion medium with labeling medium (containing [35S]-methionine/cysteine) with or without this compound. Pulse label for a short period (e.g., 5-15 minutes) at 37°C.

  • Chase: Remove the labeling medium and wash the cells once with chase medium. Add fresh chase medium (with or without this compound) and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each chase time point, place the dish on ice, aspirate the medium (can be saved to analyze secreted proteins), and lyse the cells with ice-cold lysis buffer.

  • Immunoprecipitation: Clarify the cell lysates by centrifugation. Add the specific antibody to the supernatant and incubate for 2-4 hours at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours with gentle rotation.

  • Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analysis: Resolve the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled glycoprotein at different chase times.

Protocol 2: Analysis of N-linked Glycan Structures

This protocol outlines the analysis of N-linked glycans from glycoproteins isolated from control and this compound-treated cells.

Materials:

  • Glycoproteins purified from control and this compound-treated cells

  • Denaturing buffer (e.g., containing SDS and DTT)

  • PNGase F (Peptide-N-Glycosidase F)

  • Labeling reagent for glycans (e.g., 2-aminobenzamide, 2-AB)

  • Reagents for glycan purification (e.g., solid-phase extraction cartridges)

  • HPLC or UPLC system with a glycan analysis column (e.g., HILIC)

  • Fluorescence detector

  • Mass spectrometer (optional, for detailed structural analysis)

Procedure:

  • Glycan Release: Denature the purified glycoprotein sample. Add PNGase F to release the N-linked glycans and incubate overnight at 37°C.

  • Glycan Labeling: After enzymatic release, label the reducing terminus of the glycans with a fluorescent tag like 2-AB by reductive amination.

  • Purification: Purify the labeled glycans from excess labeling reagent and other contaminants using solid-phase extraction.

  • LC-FLR Analysis: Analyze the purified, labeled glycans by HPLC or UPLC using a hydrophilic interaction liquid chromatography (HILIC) column. Detect the glycans using a fluorescence detector.

  • Data Analysis: Compare the glycan profiles from control and this compound-treated samples. In this compound-treated samples, expect to see a significant increase in peaks corresponding to glucosylated high-mannose structures (e.g., Glc3Man7-9GlcNAc2).

  • Mass Spectrometry (Optional): For detailed structural confirmation, the separated glycan peaks can be analyzed by mass spectrometry.

Visualizations

Glycoprotein Folding and Quality Control in the ER

Glycoprotein_Folding cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitor Inhibition by this compound Nascent_Polypeptide Nascent Polypeptide Glc3Man9GlcNAc2 Glycosylation (Glc3Man9GlcNAc2) Nascent_Polypeptide->Glc3Man9GlcNAc2 OST Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Glc3Man9GlcNAc2->Glycoprotein_Glc3 Glucosidase_I Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glycoprotein_Glc1->Calnexin_Calreticulin Binding Correctly_Folded Correctly Folded Glycoprotein Exit ER Exit to Golgi Correctly_Folded->Exit Misfolded Misfolded Glycoprotein ERAD ERAD Pathway Misfolded->ERAD UGGT UGGT Misfolded->UGGT Reglucosylation Glucosidase_II_1 Glucosidase II Glucosidase_I->Glucosidase_II_1 Removes 1st Glc Glucosidase_II_1->Glycoprotein_Glc1 Removes 2nd Glc Glucosidase_II_2 Glucosidase II Calnexin_Calreticulin->Glucosidase_II_2 Release Glucosidase_II_2->Correctly_Folded Removes 3rd Glc Glucosidase_II_2->Misfolded UGGT->Glycoprotein_Glc1 Adds 1 Glc This compound This compound This compound->Glucosidase_I This compound->Glucosidase_II_1

Caption: The Calnexin/Calreticulin cycle for glycoprotein folding and the inhibitory action of this compound.

Experimental Workflow for Studying Glycoprotein Folding with this compound

Experimental_Workflow Start Start: Cell Culture Treatment Treatment (+/- this compound) Start->Treatment Pulse_Chase Pulse-Chase Labeling ([35S]-Met/Cys) Treatment->Pulse_Chase Lysis Cell Lysis & Immunoprecipitation (Target Glycoprotein) Pulse_Chase->Lysis Analysis SDS-PAGE & Autoradiography Lysis->Analysis Glycan_Analysis N-Glycan Release & Analysis (PNGase F, LC-MS) Lysis->Glycan_Analysis Interpretation Data Interpretation Analysis->Interpretation Glycan_Analysis->Interpretation

Caption: A typical experimental workflow for investigating glycoprotein folding using this compound.

References

A Comprehensive Guide to Castanospermine Dosage for Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castanospermine, an indolizidine alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe, is a potent inhibitor of α- and β-glucosidases.[1] Its ability to inhibit glucosidase I in the endoplasmic reticulum interferes with the trimming of N-linked oligosaccharides on glycoproteins, a critical step in protein folding and function.[2][3] This mechanism of action has led to its investigation in a wide range of diseases, including viral infections, cancer, and genetic disorders. This document provides a detailed guide for researchers on the use of this compound in animal models, with a focus on dosage, administration protocols, and safety considerations.

Mechanism of Action: Inhibition of N-linked Glycoprotein Processing

This compound's primary mechanism of action is the inhibition of α-glucosidase I, an enzyme responsible for the initial trimming of glucose residues from newly synthesized N-linked glycoproteins in the endoplasmic reticulum. This inhibition leads to the accumulation of glycoproteins with immature, glucose-containing oligosaccharide chains. The improper folding and trafficking of these glycoproteins can disrupt various cellular processes and the life cycles of enveloped viruses that rely on host cell glycosylation machinery.[2][3]

N-linked Glycoprotein Processing Pathway Inhibition by this compound N-linked Glycoprotein Processing and Inhibition by this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent Polypeptide Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyltransferase Nascent Polypeptide->Oligosaccharyltransferase Glycosylation Glycoprotein (Glc3Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2) Oligosaccharyltransferase->Glycoprotein (Glc3Man9GlcNAc2) Glucosidase I Glucosidase I Glycoprotein (Glc3Man9GlcNAc2)->Glucosidase I Trimming Glycoprotein (Glc2Man9GlcNAc2) Glycoprotein (Glc2Man9GlcNAc2) Glucosidase I->Glycoprotein (Glc2Man9GlcNAc2) This compound This compound This compound->Glucosidase I Inhibition Glucosidase II Glucosidase II Glycoprotein (Glc2Man9GlcNAc2)->Glucosidase II Trimming Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2) Glucosidase II->Glycoprotein (Glc1Man9GlcNAc2) Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glycoprotein (Glc1Man9GlcNAc2)->Calnexin/Calreticulin Cycle Protein Folding Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Further Processing Further Processing Correctly Folded Glycoprotein->Further Processing Transport

Figure 1: Inhibition of N-linked Glycoprotein Processing by this compound.

Quantitative Data Summary

The following tables summarize reported dosages of this compound used in various animal model studies. It is crucial to note that the optimal dose can vary significantly depending on the animal model, disease, and desired therapeutic effect.

Table 1: this compound Dosage in Murine (Mouse) Models
ApplicationMouse StrainRoute of AdministrationDosageDurationKey Findings
Antiviral (Dengue Virus) A/JIntraperitoneal (IP)10, 50, 250 mg/kg/day10 daysSignificant increase in survival rates.[4]
Antitumor Nude (BALB/c)Oral (in diet)~840 mg/kg/day (2.4 mg/g of food)24 daysSlower tumor growth.[5][6]
Antiviral (Retrovirus) BALB/cOralNot specified, prolongedProlonged median survival.[7]
Gastrointestinal Effects Young miceInjectionNot specifiedInhibition of intestinal disaccharidases.[1]
Table 2: this compound Dosage in Rat Models
ApplicationRat StrainRoute of AdministrationDosageDurationKey Findings
Enzyme Inhibition Not specifiedInjection500 mg/kg/day or higher3 daysDecreased hepatic α-glucosidase activity.[8][9][10]
Severe Acute Pancreatitis Not specifiedIntraperitoneal (IP)10, 50, 100, 200, 500 mg/kgSingle doseAmelioration of pancreatic tissue injury, with 200 mg/kg showing a protective effect.[11]
Diabetes Not specifiedOral0.125 mg/kg or higherSingle doseInhibition of postprandial hyperglycemia.[2]

Safety and Toxicology

While generally well-tolerated at therapeutic doses, this compound can exhibit toxicity at higher concentrations.

  • Adverse Effects: In mice, doses exceeding 250 mg/kg/day have been associated with adverse effects such as diarrhea and weight loss.[4] At high intraperitoneal doses in mice, toxic effects included weight loss, lethargy, dose-dependent thrombocytopenia, and lymphoid depletion in the thymus, spleen, and lymph nodes.[7] In rats, daily injections of 500 mg/kg or higher led to alterations in liver enzymes.[8][9][10]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in aqueous solutions.[13] For in vivo studies, sterile preparations are essential.

Materials:

  • This compound powder

  • Sterile vehicle:

    • Phosphate-buffered saline (PBS), pH 7.4

    • 0.9% Sodium Chloride (Saline)

  • Sterile, pyrogen-free water for injection

  • 0.22 µm sterile syringe filter

  • Sterile vials

Protocol for Injectable Solution:

  • Determine the desired final concentration of this compound based on the target dose and injection volume.

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in the chosen sterile vehicle. Gentle warming or vortexing can aid dissolution.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility.

  • Store the prepared solution at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage. A study suggests that stock solutions are stable for up to 6 months at -20°C.[5]

Protocol for Oral Administration in Diet:

  • Calculate the total amount of this compound needed for the entire study duration based on the number of animals, estimated daily food consumption, and target dosage.

  • Thoroughly mix the this compound powder with a small portion of the powdered rodent chow.

  • Gradually add the this compound-chow mixture to the remaining bulk of the powdered chow and mix until a homogenous distribution is achieved.

  • The medicated chow can then be provided to the animals.

Experimental Workflow for this compound Administration General Experimental Workflow for this compound Studies cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Calculate_Dose Calculate Dosage (mg/kg) Prepare_Solution Prepare this compound Solution/Diet Calculate_Dose->Prepare_Solution Administer_Drug Administer this compound (IP, Oral, etc.) Prepare_Solution->Administer_Drug Animal_Model Select Animal Model (e.g., Mouse, Rat) Animal_Model->Administer_Drug Monitor_Animals Monitor Animal Health & Behavior Administer_Drug->Monitor_Animals Collect_Data Collect Experimental Data (e.g., Tumor size, Viral load) Monitor_Animals->Collect_Data Analyze_Results Analyze & Interpret Results Collect_Data->Analyze_Results

Figure 2: General workflow for in vivo studies using this compound.
Administration Techniques

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

  • Intraperitoneal (IP) Injection: A common route for systemic delivery. Ensure proper restraint of the animal to avoid injury. The injection should be made into the lower abdominal quadrant to avoid puncturing internal organs.

  • Oral Gavage: Allows for precise oral dosing. Care must be taken to avoid accidental administration into the trachea.

  • Dietary Admixture: Suitable for long-term studies and avoids the stress of repeated handling and injections. However, the exact dosage consumed by each animal can vary with appetite.

  • Subcutaneous (SC) Injection: Another option for systemic delivery, typically resulting in slower absorption compared to IP injection.

Application Notes for Specific Research Areas

Antiviral Research

This compound has shown efficacy against several enveloped viruses, including Dengue virus and retroviruses.[4][7]

  • Animal Models: Immunocompromised or specific susceptible strains of mice are often used.

  • Dosage and Administration: Doses in the range of 10-250 mg/kg/day administered intraperitoneally have been shown to be effective in a mouse model of Dengue virus infection.[4] Oral administration has also been used for retroviral studies.[7]

  • Considerations: The timing of administration relative to viral challenge is critical. Treatment is often initiated at the time of or shortly after infection.

Oncology Research

By interfering with the glycosylation of oncoproteins and growth factor receptors, this compound can inhibit tumor growth.[5][6]

  • Animal Models: Nude mice are commonly used for xenograft studies with human cancer cell lines.

  • Dosage and Administration: Long-term oral administration through medicated feed (e.g., 2.4 mg/g of food, equating to approximately 840 mg/kg/day in mice) has been shown to slow tumor growth.[5][6]

  • Considerations: The effect of this compound on tumor growth may be cytostatic rather than cytotoxic. It is important to monitor tumor volume over time.

Neurological Disorders, Diabetes, and Cystic Fibrosis

While this compound's mechanism of action suggests potential therapeutic value in these areas, specific dosage and administration protocols in relevant animal models are not as well-established in the currently available literature.

  • Alzheimer's Disease: Research has focused on other compounds, and specific dosage information for this compound in Alzheimer's models is limited.[14]

  • Diabetes: Early studies in rats have shown that oral doses as low as 0.125 mg/kg can inhibit postprandial hyperglycemia.[2] However, more extensive studies on long-term efficacy and optimal dosing are needed.

  • Cystic Fibrosis: The therapeutic potential of this compound in cystic fibrosis is an area of ongoing research, but established in vivo dosage regimens are not yet available.

For these less-explored indications, researchers should consider starting with doses that have been found to be safe and effective in other models (e.g., 10-50 mg/kg/day) and conducting dose-response studies to determine the optimal therapeutic window for their specific model and endpoint.

Conclusion

This compound is a valuable tool for in vivo research across various disciplines. The information and protocols provided in this guide are intended to serve as a starting point for researchers. It is imperative to carefully consider the specific experimental context and to conduct appropriate pilot studies to determine the optimal dosage and administration route for any new animal model or disease application. As with any experimental compound, all animal studies should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Studying Enveloped Virus Life Cycles Using Castanospermine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castanospermine, a natural indolizidine alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe, is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked glycoprotein processing pathway in the endoplasmic reticulum (ER).[1][2] This inhibitory action disrupts the correct folding of viral envelope glycoproteins, which are crucial for the assembly and infectivity of many enveloped viruses. This property makes this compound a valuable tool for investigating the life cycle of these viruses and a potential broad-spectrum antiviral agent.[1][3] This document provides detailed application notes and protocols for utilizing this compound in virological research.

Mechanism of Action

Enveloped viruses utilize the host cell's machinery to synthesize and modify their proteins, including the envelope glycoproteins that are essential for viral entry into host cells and the formation of new viral particles. A critical step in the maturation of these glycoproteins is the trimming of glucose residues from N-linked glycans in the ER, a process initiated by α-glucosidase I.[1]

This compound acts as a competitive inhibitor of α-glucosidase I, preventing the removal of the terminal glucose residues from the oligosaccharide chains of newly synthesized viral glycoproteins.[1][4] This inhibition leads to the accumulation of improperly folded glycoproteins, which are retained in the ER and are often targeted for degradation. The consequences of this disruption include:

  • Reduced viral assembly and secretion: The incorrect folding of envelope glycoproteins can prevent the proper assembly of new virions.[1][4]

  • Decreased infectivity of progeny virions: Even if virions are assembled and released, the presence of misfolded glycoproteins on their surface can significantly reduce their ability to infect new cells.[5]

  • Inhibition of cell-to-cell fusion (syncytium formation): For viruses like HIV, which can spread through direct cell fusion, this compound's interference with envelope glycoprotein processing inhibits this process.[5][6]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The antiviral activity of this compound and its derivatives has been quantified against a range of enveloped viruses. The following tables summarize key findings from various studies.

In Vitro Antiviral Activity of this compound and its Analogs
VirusCell LineAssay TypeCompoundIC50Reference(s)
Dengue Virus (DEN-2)BHK-21Infectious Virus YieldThis compound1 µM[1]
Dengue Virus (DEN-2)Huh-7Infectious Virus YieldThis compound85.7 µM[1]
HIV-1JMProductive InfectionThis compound4-6 µg/mL[7]
HIV-1JMProductive Infection6-O-butanoyl-CAST0.15 µg/mL[7]
HIV-1HeLa T4+Syncytial FormationThis compound11 µg/mL[7]
HIV-1HeLa T4+Syncytial Formation6-O-butanoyl-CAST0.3 µg/mL[7]
Moloney MurineLeukemia Virus (MOLV)N/AN/A6-O-butanoyl-CAST0.05 µg/mL[7]
HIV-1 (GB8)JMN/A6-O-butanoyl-CAST1.1 µM[8]
HIV-1 (GB8)JMN/AThis compound29 µM[8]
HIV-infected H9 cellsH9Oligosaccharide AccumulationThis compound254 µM[9]
HIV-infected H9 cellsH9Oligosaccharide Accumulation6-O-butanoyl-CAST20 µM[9]
Cellular α-glucosidase ICell-freeEnzyme InhibitionThis compound0.12 µM[9]
Cellular α-glucosidase ICell-freeEnzyme Inhibition6-O-butanoyl-CAST1.27 µM[9]
In Vivo Antiviral Activity of this compound
VirusAnimal ModelTreatment RegimenOutcomeReference(s)
Dengue Virus (DEN)A/J Mice10, 50, and 250 mg/kg/day for 10 days25%, 90%, and 85% survival rates, respectively (vs. 0% in control)[10]
West Nile Virus (WNV)Mice10, 50, and 250 mg/kg/dayNo protective effect[10]
Friend LeukemiaVirus (FLV)MiceN/APotent inhibition of FLV-induced splenomegaly, equivalent to AZT[7]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Glycoprotein Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-Glycoprotein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-glucosidase I Misfolded_Glycoprotein Misfolded Glycoprotein Glc3Man9GlcNAc2->Misfolded_Glycoprotein Inhibition by This compound Man9GlcNAc2 Man9GlcNAc2-Glycoprotein Glc1Man9GlcNAc2->Man9GlcNAc2 α-glucosidase II Calnexin Calnexin/ Calreticulin Man9GlcNAc2->Calnexin Correctly_Folded Correctly Folded Glycoprotein Calnexin->Correctly_Folded Proper Folding Further_Processing Further Glycan Processing Correctly_Folded->Further_Processing Transport This compound This compound α-glucosidase I α-glucosidase I This compound->α-glucosidase I ER_Degradation Degradation Misfolded_Glycoprotein->ER_Degradation ER-associated Degradation Virion_Assembly Virion Assembly and Budding Further_Processing->Virion_Assembly Transport to Cell Surface

Caption: Mechanism of this compound Action on Viral Glycoprotein Processing.

Experimental Workflow Diagrams

G cluster_setup Experiment Setup cluster_infection Infection and Treatment cluster_incubation Incubation cluster_staining Staining and Analysis Cell_Culture 1. Seed susceptible cells in multi-well plates Virus_Stock 2. Prepare serial dilutions of virus stock Cell_Culture->Virus_Stock Compound_Prep 3. Prepare different concentrations of this compound Virus_Stock->Compound_Prep Infection 4. Infect cell monolayers with diluted virus Compound_Prep->Infection Adsorption 5. Allow virus adsorption (e.g., 1 hour at 37°C) Infection->Adsorption Overlay 6. Add overlay medium containing This compound or vehicle control Adsorption->Overlay Incubate 7. Incubate for 2-3 days to allow plaque formation Overlay->Incubate Fixation 8. Fix cells (e.g., with formaldehyde) Incubate->Fixation Staining 9. Stain cells with crystal violet Fixation->Staining Counting 10. Count plaques and calculate viral titer and % inhibition Staining->Counting

Caption: Workflow for Plaque Reduction Assay.

G cluster_prep Cell Preparation and Infection cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Cell_Seeding 1. Seed cells and infect with enveloped virus Treatment 2. Treat with this compound or vehicle control Cell_Seeding->Treatment Incubation 3. Incubate for desired time (e.g., 24-48 hours) Treatment->Incubation Harvest 4. Harvest cells and wash Incubation->Harvest Fix_Perm 5. Fix and permeabilize cells Harvest->Fix_Perm Antibody_Staining 6. Stain with fluorescently labeled antibody against viral antigen Fix_Perm->Antibody_Staining Acquisition 7. Acquire data on a flow cytometer Antibody_Staining->Acquisition Gating 8. Gate on infected cell population Acquisition->Gating Quantification 9. Quantify percentage of infected cells Gating->Quantification

Caption: Workflow for Flow Cytometry Analysis of Viral Infection.

Experimental Protocols

Plaque Reduction Assay

This assay is used to quantify the effect of this compound on the production of infectious virus particles.

Materials:

  • Susceptible host cell line (e.g., Vero, BHK-21)

  • Enveloped virus of interest

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Treatment: During the adsorption period, prepare the overlay medium containing various concentrations of this compound (and a vehicle control).

  • Overlay: After adsorption, remove the virus inoculum and add the overlay medium containing this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for the formation of visible plaques (typically 2-5 days, depending on the virus).

  • Fixation: After incubation, remove the overlay and fix the cells with the fixing solution for 20 minutes.

  • Staining: Discard the fixing solution and stain the cell monolayers with the crystal violet solution for 15-20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated wells / plaques in control wells)] x 100. The IC50 value can then be determined by plotting the percent inhibition against the this compound concentration.

Flow Cytometry Analysis of Viral Infection

This method is used to determine the percentage of infected cells in a population following treatment with this compound.

Materials:

  • Susceptible host cell line

  • Enveloped virus of interest

  • This compound

  • Cell culture medium

  • Fluorescently labeled antibody specific for a viral antigen

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS)[11]

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Infection: Seed cells in multi-well plates and infect with the virus at a desired multiplicity of infection (MOI).

  • Treatment: Treat the infected cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for viral protein expression.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cells in fixation buffer and incubate for 15-20 minutes at room temperature.[11]

  • Permeabilization: Wash the cells and then resuspend them in permeabilization buffer for 10-15 minutes.[11]

  • Antibody Staining: Wash the cells and then incubate them with the fluorescently labeled anti-viral antibody in permeabilization buffer for 30-60 minutes at 4°C in the dark.

  • Final Washes: Wash the cells twice with flow cytometry staining buffer.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of cells positive for the viral antigen in the treated versus control samples.

Analysis of Viral Glycoprotein Processing by Immunoprecipitation and SDS-PAGE

This protocol allows for the direct visualization of the effect of this compound on the processing of viral glycoproteins.

Materials:

  • Infected cells treated with this compound or vehicle control

  • Radioactive amino acids (e.g., ³⁵S-methionine/cysteine) for metabolic labeling

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)[12]

  • Antibody specific for the viral glycoprotein of interest

  • Protein A/G-agarose beads

  • Wash buffers

  • SDS-PAGE gels and running buffer

  • Autoradiography or phosphorimaging equipment

Procedure:

  • Metabolic Labeling: Incubate infected and treated cells with medium lacking methionine/cysteine for 30 minutes, then add medium containing ³⁵S-methionine/cysteine and continue incubation for a defined period (pulse). A chase with complete medium can follow to track protein processing.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with the anti-viral glycoprotein antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. In this compound-treated samples, an accumulation of the unprocessed, higher molecular weight glycoprotein precursor is expected.[8]

References

Troubleshooting & Optimization

Troubleshooting Castanospermine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of castanospermine in aqueous solutions, offering troubleshooting advice and best practices for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

Q2: What is the optimal pH for working with this compound?

The inhibitory activity of this compound is pH-dependent. Its pKa is 6.09, and it is a more potent inhibitor of glucosidases at a pH of 6.0 to 6.5.[1] This suggests that the unprotonated form of the molecule is more active.[1] Therefore, for experiments investigating its biological activity, maintaining the pH of the solution in the neutral to slightly acidic range (pH 6.0-7.0) is recommended to ensure optimal performance and likely contributes to its stability.

Q3: My experimental results are inconsistent when using this compound. Could this be a stability issue?

Inconsistent results are a common indicator of compound instability. If you are experiencing variability in your experiments, consider the following:

  • Solution Age: Are you using freshly prepared solutions of this compound for each experiment?

  • Storage Conditions: How are you storing your stock solutions? Long-term storage at room temperature is not recommended.

  • pH of Medium: Is the pH of your experimental buffer or medium within the optimal range for this compound activity (pH 6.0-7.0)?

  • Presence of Reactive Species: Does your experimental system contain strong acids, bases, or oxidizing/reducing agents that could degrade this compound?

Q4: Are there any known degradation pathways for this compound?

While detailed degradation kinetic studies are limited, the chemical structure of this compound, an indolizidine alkaloid, suggests potential sites for degradation. The indolizidine ring may be susceptible to oxidation. For instance, the oxidation of a tetra-acetylated derivative of this compound to a lactam has been reported, indicating a potential vulnerability of the ring structure. Hydrolysis, especially under strongly acidic or basic conditions, is another plausible degradation pathway for the polyhydroxy groups.

Q5: How should I prepare and store this compound solutions to maximize stability?

To maximize the stability of your this compound solutions, adhere to the following best practices:

  • Use High-Purity Water: Prepare aqueous solutions using purified, deionized, or distilled water to minimize contaminants that could catalyze degradation.

  • Buffer the Solution: If compatible with your experimental system, use a buffer to maintain the pH in the optimal range of 6.0-7.0.

  • Prepare Fresh: Ideally, prepare only the amount of solution needed for your immediate experiment.

  • Stock Solutions: If stock solutions are necessary, dissolve this compound in a suitable solvent (e.g., water or a buffer) at a high concentration. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below for up to 3 months.

  • Avoid Extremes: Do not expose this compound solutions to strong acids, bases, or potent oxidizing or reducing agents.

This compound Stability Summary

ParameterRecommendation/InformationSource
Solution Preparation Prepare fresh for each use.General Recommendation
Storage (Powder) Store at -20°C.Supplier Information
Storage (Aqueous Solution) Short-term at 2-8°C. For longer-term, aliquot and store at -20°C for up to 3 months.Supplier Information
Optimal pH 6.0 - 7.0 for enhanced activity and likely stability.[1]
pKa 6.09[1]
Incompatibilities Strong acids, strong bases, oxidizing agents, reducing agents.Supplier Information

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Solution of this compound
  • Materials:

    • This compound powder

    • High-purity water (e.g., sterile, deionized, DNase/RNase-free)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Determine the required concentration and volume of the this compound solution for your experiment.

    • Weigh the appropriate amount of this compound powder using a calibrated balance in a clean, designated weighing area.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of high-purity water to the tube.

    • Vortex the solution until the this compound is completely dissolved.

    • Use the freshly prepared solution immediately for your experiment. Discard any unused portion of the solution prepared in this manner.

Protocol 2: Preparation and Storage of a Concentrated this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity water or a suitable buffer (e.g., PBS, pH 7.0)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated balance

    • Vortex mixer

    • -20°C freezer

  • Procedure:

    • Decide on the desired concentration of your stock solution (e.g., 10 mM).

    • Weigh the necessary amount of this compound powder.

    • Dissolve the powder in the appropriate volume of high-purity water or buffer.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C. It is recommended to use these stock solutions within 3 months.

    • When needed, thaw a single aliquot and use it for your experiment. Do not refreeze any remaining solution.

Troubleshooting and Signaling Pathways

Troubleshooting Inconsistent Experimental Results

If you suspect this compound instability is affecting your experiments, the following workflow can help you troubleshoot the issue.

This compound Troubleshooting Workflow start Inconsistent Experimental Results check_solution Check this compound Solution Preparation and Storage start->check_solution fresh_solution Was the solution prepared fresh? check_solution->fresh_solution Preparation storage_conditions How was the stock solution stored? check_solution->storage_conditions Storage prepare_fresh Action: Prepare a fresh solution for each experiment. fresh_solution->prepare_fresh No check_storage Action: Ensure stock solutions are aliquoted and stored at -20°C for no longer than 3 months. storage_conditions->check_storage Improper check_experimental_conditions Review Experimental Conditions storage_conditions->check_experimental_conditions Proper prepare_fresh->check_experimental_conditions check_storage->check_experimental_conditions ph_check Is the pH of the medium between 6.0 and 7.0? check_experimental_conditions->ph_check pH reagents_check Are there strong acids, bases, or oxidizing/reducing agents present? check_experimental_conditions->reagents_check Reagents adjust_ph Action: Adjust and buffer the pH of the experimental medium. ph_check->adjust_ph No re_evaluate Re-run Experiment and Evaluate Results adjust_ph->re_evaluate remove_reagents Action: If possible, remove or substitute incompatible reagents. reagents_check->remove_reagents Yes reagents_check->re_evaluate No remove_reagents->re_evaluate

Caption: Troubleshooting workflow for this compound instability.

References

How to optimize Castanospermine concentration for maximum glucosidase inhibition?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for optimizing Castanospermine concentration to achieve maximum glucosidase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indolizidine alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[1][2] It acts as a potent inhibitor of various glucosidase enzymes, particularly α- and β-glucosidases.[1] Its mechanism involves mimicking the stereochemistry of glucose, allowing it to bind to the active site of glucosidases competitively.[1][2][3] In cellular systems, its primary target is often α-glucosidase I, an enzyme in the endoplasmic reticulum responsible for the initial trimming of N-linked glycans on newly synthesized glycoproteins.[4][5] Inhibition of this enzyme disrupts the proper folding of certain viral envelope glycoproteins, leading to its observed antiviral activity against viruses like dengue and HIV.[4][5][6]

Q2: What is a typical starting concentration range for this compound in an experiment?

The effective concentration of this compound varies significantly depending on the specific glucosidase, the assay type (cell-free vs. cell-based), and the experimental conditions (e.g., pH).

  • In cell-free enzyme assays, concentrations can be in the nanomolar to low micromolar range. For instance, the IC50 for cellular α-glucosidase I in a cell-free system is approximately 0.12 µM.[5]

  • In cell-based assays, much higher concentrations are often required due to factors like cell permeability. For example, inhibiting glycoprotein processing in HIV-infected cells required an IC50 of 254 µM.[5] For antiviral activity against dengue virus, concentrations between 50 µM and 500 µM have shown significant effects.[7]

It is always recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., 10 nM to 500 µM) to determine the optimal concentration for your specific system.

Q3: What critical factors can influence the inhibitory activity of this compound?

Several factors can significantly impact this compound's effectiveness:

  • pH: The pH of the incubation mixture is crucial. This compound is a much more potent inhibitor at neutral or slightly alkaline pH (6.0-6.5) compared to lower pH values.[1] This is because the unprotonated form of the alkaloid is more active.[1]

  • Enzyme Source: The specific type of glucosidase and its origin (e.g., mammalian, insect, yeast) will exhibit different sensitivities to this compound.[3][8]

  • Assay System: As noted, there is a significant difference in effective concentration between cell-free and cell-based assays. Cellular uptake and metabolism can reduce the effective intracellular concentration of the compound.[5]

  • Purity of the Compound: Ensure the use of high-purity this compound (>98%) to avoid confounding results.

Quantitative Data Summary

The inhibitory potency of this compound is highly dependent on the target enzyme and the experimental system. The table below summarizes key quantitative data from published research.

Target EnzymeSystem / Cell TypePotency MetricValueReference
α-Glucosidase ICell-free assayIC500.12 µM[5]
Glycoprotein ProcessingHIV-infected H9 cellsIC50254 µM[5]
SucrasePurified enzyme (in vitro)Ki2.6 nM
Dengue Virus (DEN-2)BHK-21 cellsIC50~20 µM[7]
Insect CellobiaseVarious insect speciesIC50<32 µM[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex.

Experimental Protocols

Protocol 1: Determination of IC50 for Glucosidase Inhibition (Cell-Free Assay)

This protocol provides a general framework for determining the IC50 value of this compound against a purified glucosidase enzyme using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • Purified glucosidase enzyme

  • This compound (high purity)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Stop Solution (e.g., 0.1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare Reagents:

    • Dissolve this compound in the assay buffer to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare the enzyme solution at a 2X final concentration in the assay buffer.

    • Prepare the pNPG substrate solution at a 2X final concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each this compound dilution or buffer (for control wells) to triplicate wells.

    • Add 25 µL of the 2X enzyme solution to each well.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the 2X pNPG substrate solution to all wells to start the reaction. The final volume is 100 µL.

  • Incubation and Termination:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Acquisition:

    • Read the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the log of the this compound concentration and use non-linear regression (four-parameter logistic model) to calculate the IC50 value.[9]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Serial Dilutions of this compound B Prepare 2X Enzyme and 2X Substrate Solutions A->B C Add this compound/Control to 96-well Plate D Add 2X Enzyme (Pre-incubate) C->D E Add 2X Substrate (Start Reaction) D->E F Incubate at 37°C E->F G Add Stop Solution F->G H Read Absorbance at 405 nm I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value (Non-linear Regression) J->K

Caption: Workflow for determining the IC50 of this compound in a cell-free glucosidase assay.

G Start Low or No Inhibition Observed pH_Check Is Assay pH optimal (e.g., 6.0-6.5)? Start->pH_Check Enzyme_Check Is Enzyme Active? pH_Check->Enzyme_Check  Yes Sol_Adjust Adjust Buffer pH to Optimal Range pH_Check->Sol_Adjust No Conc_Check Is this compound concentration sufficient? Enzyme_Check->Conc_Check  Yes Sol_Enzyme Use Fresh Enzyme Stock and Verify Activity Enzyme_Check->Sol_Enzyme No Purity_Check Is this compound Purity >98%? Conc_Check->Purity_Check  Yes Sol_Conc Perform Dose-Response (Increase Concentration) Conc_Check->Sol_Conc No Sol_Purity Source High-Purity This compound Purity_Check->Sol_Purity No

Caption: A troubleshooting decision tree for experiments showing low glucosidase inhibition.

G cluster_ER Endoplasmic Reticulum Protein Nascent Glycoprotein (with Glc3Man9GlcNAc2) Gluc1 Glucosidase I Protein->Gluc1 Glucose Trimming Gluc2 Glucosidase II Gluc1->Gluc2 Calnexin Calnexin/ Calreticulin (Chaperones) Gluc2->Calnexin Glycoprotein Binding Folding Correct Protein Folding Calnexin->Folding Casta This compound Block Inhibition Casta->Block Block->Gluc1

Caption: Mechanism of this compound action on the N-linked glycoprotein folding pathway.

Troubleshooting Guide

Q: My observed inhibition is much lower than expected from the literature. What should I check?

A: This is a common issue. Systematically check the following:

  • Verify Assay pH: As mentioned, this compound's activity is highly pH-dependent.[1] Ensure your assay buffer is within the optimal 6.0-6.5 range. A lower pH will drastically reduce its inhibitory potency.

  • Confirm Enzyme Activity: Ensure your glucosidase enzyme is active. Run a positive control without any inhibitor to confirm robust enzyme activity. Enzyme stocks can lose activity over time if not stored properly.

  • Assess this compound Concentration: If you are performing a cell-based assay, you may need a significantly higher concentration than what is reported for cell-free assays.[5] Perform a wide dose-response curve to find the effective range for your specific cell line and conditions.

  • Check Compound Integrity: Ensure your this compound stock solution is fresh and has been stored correctly (typically at -20°C). Repeated freeze-thaw cycles can degrade the compound.

Q: I am observing significant cytotoxicity in my cell-based assay. How can I optimize the experiment?

A: While this compound is generally well-tolerated, high concentrations or prolonged exposure can lead to cytotoxicity.

  • Determine Cytotoxicity Threshold: First, run a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations in the absence of the virus or other stimuli. This will help you determine the maximum non-toxic concentration for your specific cell line.

  • Optimize Incubation Time: Reduce the duration of exposure. It may be possible to achieve significant glucosidase inhibition with shorter incubation times, minimizing off-target effects and toxicity.

  • Consider Prodrugs: For in vivo or complex cellular models, consider using a more lipophilic prodrug like Celgosivir (6-O-butanoyl this compound).[10][11] Such derivatives can have improved cellular uptake, potentially allowing for lower effective concentrations and reduced toxicity.[5]

Q: My results are inconsistent between experiments. What are the common sources of variability?

A: Inconsistent results often stem from minor variations in protocol execution.

  • Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound. Small errors at high concentrations can be magnified through the dilution series.

  • Cell Confluency and Passage Number: In cell-based assays, ensure that cells are seeded at the same density and are within a consistent range of passage numbers for all experiments. Cell health and metabolic state can influence drug uptake and response.

  • Incubation Times and Temperatures: Strictly control all incubation times and temperatures. Variations in these parameters can significantly affect enzyme kinetics and the rate of cellular processes.

  • Substrate Concentration: Ensure the substrate concentration is consistent and not limiting, as this compound is a competitive inhibitor.[1][2] Changes in substrate concentration will affect the apparent IC50.

References

Technical Support Center: Enhancing Castanospermine Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with castanospermine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to the bioavailability of this compound in your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indolizidine alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[1] Its primary mechanism of action is the potent inhibition of α- and β-glucosidases.[2] Specifically, it inhibits glucosidase I, an enzyme in the endoplasmic reticulum responsible for the initial trimming of N-linked glycans on newly synthesized glycoproteins.[2] This interference with glycoprotein processing underlies its broad-spectrum antiviral activity and other biological effects.

Q2: What are the main challenges associated with the in vivo use of this compound?

The primary challenges in using this compound for in vivo experiments are its poor oral bioavailability and potential for dose-limiting side effects. Studies in mice have shown that this compound is better tolerated when administered orally compared to intraperitoneally at the same dose.[3] However, high doses can lead to gastrointestinal upset, weight loss, and lethargy.[3][4] Furthermore, this compound exhibits rapid renal clearance in some animal models, making it difficult to maintain therapeutic concentrations.

Q3: How can the bioavailability of this compound be improved?

Several strategies can be employed to enhance the bioavailability of this compound:

  • Prodrugs: A successful approach is the use of a prodrug, such as 6-O-butanoyl this compound (celgosivir). This derivative has increased lipophilicity, leading to better absorption, and is rapidly converted back to the active this compound by esterases in vivo.[1]

  • Novel Drug Delivery Systems: While specific research on this compound is limited, encapsulating hydrophilic drugs like this compound in liposomes or polymeric nanoparticles (e.g., PLGA) are established methods to improve their pharmacokinetic profiles. These systems can protect the drug from rapid clearance and potentially enhance its absorption.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or variable plasma concentrations of this compound after oral administration. Poor absorption due to the hydrophilic nature of this compound. Rapid metabolism or clearance. Improper oral gavage technique.Consider using the prodrug 6-O-butanoyl this compound (celgosivir) for improved absorption. For this compound, ensure the formulation is a clear solution. Review and refine the oral gavage technique to minimize stress and ensure proper delivery to the stomach.
Animals show signs of gastrointestinal distress (e.g., diarrhea, bloating). Inhibition of intestinal disaccharidases by this compound.[5] High dose of the compound.Start with a lower dose and titrate up to the desired level. Monitor animals closely for any adverse effects. Consider administering the compound with food if the experimental design allows. The prodrug celgosivir is reported to have reduced gastrointestinal side effects.
Weight loss and lethargy in treated animals. Systemic toxicity at higher doses.[3] Reduced food and water intake due to malaise.Reduce the dose or the frequency of administration. Ensure animals have easy access to food and water. Provide supportive care as needed and monitor body weight daily.
Inconsistent results between experiments. Variability in drug formulation. Differences in animal age, weight, or strain. Inconsistent timing of administration and sample collection.Prepare fresh formulations for each experiment and ensure complete dissolution. Standardize animal characteristics for each study group. Adhere strictly to a predefined schedule for dosing and sample collection.
Difficulty in detecting and quantifying this compound in plasma samples. Low drug concentrations. Matrix effects in the biological sample. Inadequate sensitivity of the analytical method.Utilize a highly sensitive analytical method such as LC-MS/MS. Optimize the sample preparation method to remove interfering substances. Include an appropriate internal standard for accurate quantification.

Data Presentation

Pharmacokinetic Parameters of this compound (from Celgosivir Administration)

The following table summarizes the pharmacokinetic parameters of this compound in human plasma following the oral administration of its prodrug, celgosivir.

ParameterValueUnit
Cmax (Maximum Concentration) 5730ng/mL
Cmin (Minimum Concentration) 430ng/mL
T½ (Half-life) 2.5 (± 0.6)hours
CL/F (Oral Clearance) 132 (± 28)mL/min
V/F (Volume of Distribution) 28.2 (± 9.1)L

Data obtained from a study in adult dengue patients receiving a 400 mg loading dose of celgosivir followed by 200 mg twice daily.

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

a) For Oral Gavage:

  • Vehicle Selection: Sterile water or 0.9% saline are suitable vehicles for dissolving this compound.

  • Calculation: Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

  • Dissolution: Weigh the required amount of this compound powder and add it to the appropriate volume of the chosen vehicle.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Ensure there are no visible particles.

  • Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C and protected from light.

b) For Intraperitoneal Injection:

  • Vehicle Selection: Use sterile 0.9% saline or phosphate-buffered saline (PBS) to minimize irritation.

  • Preparation: Follow the same steps as for the oral solution, ensuring the final solution is sterile. This can be achieved by using sterile components and aseptic techniques or by filtering the final solution through a 0.22 µm syringe filter.

Protocol for Oral Gavage in Mice
  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Insertion: With the mouse in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Advancement: The needle should slide down the esophagus with minimal resistance. If resistance is met, withdraw and reinsert. Do not force the needle.

  • Administration: Once the needle is at the predetermined depth, slowly administer the this compound solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol for Intraperitoneal Injection in Mice
  • Animal Restraint: Securely restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw and re-inject at a different site.

  • Injection: Slowly inject the this compound solution.

  • Withdrawal: Remove the needle and return the mouse to its cage.

Bioanalytical Method: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for polar compounds like this compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over time.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined empirically by infusing a standard solution of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺ (m/z 190.1). Product ions would be generated by fragmentation of the precursor ion.

Visualizations

Signaling Pathway

N_linked_glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Oligo Glc3Man9GlcNAc2-PP-Dol Dol_P->Oligo Oligosaccharide Synthesis Glycoprotein_untrimmed Glycoprotein (Glc3Man9GlcNAc2) Oligo->Glycoprotein_untrimmed Oligosaccharyltransferase Protein Nascent Polypeptide Protein->Glycoprotein_untrimmed Oligosaccharyltransferase Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein_untrimmed->Glycoprotein_Glc1 Glucosidase I Glycoprotein_Man9 Glycoprotein (Man9GlcNAc2) Glycoprotein_Glc1->Glycoprotein_Man9 Glucosidase II Processed_Glycoprotein Further Processing (Complex/Hybrid Glycans) Glycoprotein_Man9->Processed_Glycoprotein Transport This compound This compound Glucosidase I Glucosidase I This compound->Glucosidase I

Caption: Inhibition of N-linked glycosylation by this compound in the ER.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis Formulation Prepare this compound or Prodrug Formulation Oral Oral Gavage Formulation->Oral IP Intraperitoneal Injection Formulation->IP Blood_Collection Serial Blood Sampling Oral->Blood_Collection IP->Blood_Collection Sample_Prep Plasma Sample Preparation Blood_Collection->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: Workflow for pharmacokinetic analysis of this compound.

References

Technical Support Center: Enhancing the Specificity of Castanospermine in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Castanospermine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to enhance the specificity of this potent glycosidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its specificity?

A1: this compound is an indolizidine alkaloid that acts as a potent inhibitor of α- and β-glucosidases.[1] Its structure mimics the transition state of the glycosidic bond cleavage, allowing it to bind to the active site of these enzymes. This competitive inhibition is the basis of its biological activity. However, its specificity can be limited as it can inhibit a range of glucosidases, including lysosomal α- and β-glucosidases and glycoprotein processing enzymes like glucosidase I.[1]

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effects of this compound stem from its inhibition of various glucosidases beyond the intended target. For example, in addition to inhibiting viral glycoprotein processing, it can also affect intestinal disaccharidases such as sucrase, maltase, and trehalase, potentially leading to gastrointestinal side effects.[2] The extent of these off-target effects can vary depending on the biological system and the concentration of this compound used.

Q3: How can the specificity of this compound be improved?

A3: Several strategies can be employed to enhance the specificity of this compound:

  • Chemical Modification: Synthesizing derivatives of this compound can alter its binding affinity and selectivity for different glucosidases. For example, modifications at specific positions on the indolizidine ring can introduce steric hindrance or new interactions that favor binding to one enzyme over another.[3]

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can help direct it to specific cells or tissues, thereby reducing its exposure to off-target enzymes in other parts of the biological system.[4][5]

  • Combination Therapy: Using this compound in conjunction with other therapeutic agents can allow for lower, more specific doses to be used, potentially reducing off-target effects while achieving the desired therapeutic outcome.

Troubleshooting Guides

Problem 1: High background signal or unexpected cellular toxicity in my cell-based assay.

This could be due to the off-target inhibition of cellular glucosidases.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity.

  • Control for pH: The inhibitory activity of this compound is pH-dependent, with greater activity at neutral or slightly alkaline pH.[1] Ensure that the pH of your cell culture medium is stable and within the optimal range for your target enzyme.

  • Assess Off-Target Enzyme Activity: If possible, measure the activity of known off-target enzymes (e.g., lysosomal glucosidases) in your cell lysates to determine if they are being significantly inhibited at the concentrations of this compound you are using.

Problem 2: Inconsistent results in my enzyme inhibition assays.

This may be due to experimental variability or issues with the assay setup.

Troubleshooting Steps:

  • Verify Enzyme Purity and Activity: Ensure that the enzyme preparation is pure and has consistent activity across experiments.

  • Precise Determination of IC50 and Ki Values: Follow a standardized protocol for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This typically involves measuring enzyme activity over a range of substrate and inhibitor concentrations.[6][7]

  • Use Appropriate Controls: Include positive controls (known inhibitors of your target enzyme) and negative controls (vehicle only) in every experiment to ensure the assay is performing as expected.

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

Objective: To determine the concentration of this compound required to inhibit 50% of the target glucosidase activity.

Materials:

  • Purified target glucosidase

  • Appropriate chromogenic or fluorogenic substrate for the enzyme

  • This compound stock solution

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

  • In a 96-well plate, add a constant amount of the target glucosidase to each well.

  • Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound within liposomes for targeted delivery.

Materials:

  • This compound

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size

Methodology:

  • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Hydrate the lipid film with the hydration buffer containing a known concentration of this compound. This is done by vortexing or gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Data Presentation

Table 1: Inhibitory Activity of this compound and its Derivatives against Various Glucosidases

CompoundTarget EnzymeIC50 (µM)Ki (µM)Reference
This compoundα-Glucosidase I0.1 - 1.0Competitive[1]
This compoundβ-Glucosidase1.0 - 10Mixed/Competitive[1]
This compoundSucrase~0.0026 (Ki)Competitive[8]
6-O-butanoyl-castanospermineα-Glucosidase I (in cells)~30x more potent than this compound-[9]
N-oxide of this compoundAmyloglucosidase50-100x less active than this compoundCompetitive[1]

Note: IC50 and Ki values can vary significantly depending on the specific enzyme source, substrate used, and assay conditions.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis inhibitor This compound/Derivative incubation Pre-incubation (Enzyme + Inhibitor) inhibitor->incubation enzyme Target Glucosidase enzyme->incubation substrate Substrate reaction Initiate Reaction (Add Substrate) substrate->reaction incubation->reaction measurement Measure Activity (Spectrophotometry/ Fluorometry) reaction->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot Dose-Response Curve calculation->plotting determination Determine IC50/Ki plotting->determination

Caption: Workflow for determining the inhibitory potency of this compound.

signaling_pathway cluster_ER Endoplasmic Reticulum glycoprotein Nascent Glycoprotein (with Glc3Man9GlcNAc2) glucosidase_I Glucosidase I glycoprotein->glucosidase_I glucosidase_II Glucosidase II glucosidase_I->glucosidase_II Removes terminal α-1,2 glucose calnexin Calnexin/ Calreticulin glucosidase_II->calnexin Removes two α-1,3 glucoses folded_protein Correctly Folded Glycoprotein calnexin->folded_protein Quality Control & Folding This compound This compound This compound->glucosidase_I Inhibition This compound->glucosidase_II Inhibition

Caption: Inhibition of N-linked glycoprotein processing by this compound.

logical_relationship cluster_strategies Strategies to Enhance Specificity start High this compound Concentration off_target Inhibition of Multiple Glucosidases start->off_target toxicity Cellular Toxicity/ Side Effects off_target->toxicity low_specificity Reduced Specificity off_target->low_specificity chem_mod Chemical Modification low_specificity->chem_mod delivery Targeted Delivery low_specificity->delivery combo Combination Therapy low_specificity->combo improved_specificity Enhanced Specificity chem_mod->improved_specificity delivery->improved_specificity combo->improved_specificity reduced_toxicity Reduced Toxicity improved_specificity->reduced_toxicity therapeutic_effect Improved Therapeutic Effect improved_specificity->therapeutic_effect reduced_toxicity->therapeutic_effect

Caption: Strategies to mitigate off-target effects of this compound.

References

How to control for the secondary effects of glycoprotein processing inhibition?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycoprotein processing inhibitors. The information is designed to help you control for the secondary effects of these inhibitors and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common secondary effects of inhibiting glycoprotein processing?

The most significant and common secondary effect of inhibiting N-linked glycoprotein processing is the induction of the Endoplasmic Reticulum (ER) Stress and the subsequent Unfolded Protein Response (UPR) .[1][2][3] This occurs because proper glycosylation is crucial for the correct folding and stability of many proteins.[2][3] When glycosylation is inhibited, unfolded or misfolded proteins accumulate in the ER, triggering a cellular stress response.[1][2]

Common inhibitors and their primary mechanism leading to ER stress:

  • Tunicamycin: Blocks the first step of N-linked glycosylation, the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, leading to a complete lack of N-glycans on newly synthesized proteins.[4][5] This causes a massive accumulation of unfolded proteins.[5]

  • Castanospermine and Deoxynojirimycin (DNJ): These are glucosidase inhibitors that prevent the trimming of glucose residues from the N-glycan precursor in the ER.[4][6] This interference with the calnexin/calreticulin cycle, a key quality control checkpoint for glycoprotein folding, also leads to the accumulation of misfolded proteins and ER stress.[7]

Q2: How can I be sure that the observed cellular phenotype is due to glycosylation inhibition and not an off-target effect of the inhibitor?

To ensure the specificity of your results, it is crucial to implement several control strategies:

  • Titrate the inhibitor concentration: Use the lowest effective concentration of the inhibitor to minimize potential off-target effects.[8] High concentrations of some inhibitors, like tunicamycin, can induce toxicity that may not be directly related to glycosylation inhibition.[8][9]

  • Perform rescue experiments: If possible, supplement the culture media with the downstream product of the inhibited enzyme to see if it rescues the phenotype. For example, when using inhibitors of early glycosylation steps, this may be challenging.

  • Validate the inhibition: Directly assess the glycosylation status of specific proteins or the total cell lysate to confirm that the inhibitor is working as expected.

Q3: What are the key experiments to validate the inhibition of glycoprotein processing?

Several experimental approaches can be used to confirm that glycoprotein processing has been successfully inhibited in your experimental system. The choice of method will depend on the specific question you are asking.

Experimental MethodPurposeKey Information Provided
Lectin Blotting To detect changes in specific glycan structures on glycoproteins.[10][11][12]Provides qualitative information about the presence or absence of specific carbohydrate epitopes.[12]
Endoglycosidase H (Endo H) Digestion To differentiate between high-mannose/hybrid (ER-resident) and complex (Golgi-processed) N-glycans.[13]A shift in the molecular weight of a glycoprotein after Endo H treatment indicates it has not been processed in the Golgi, confirming ER-level inhibition.
Mass Spectrometry (MS) For detailed structural characterization and quantification of glycans.[14][15]Provides comprehensive information on glycan composition, branching, and site of attachment.[14][16][17]
Western Blot for Glycoprotein Mobility Shift To observe changes in the apparent molecular weight of a specific glycoprotein.A decrease in molecular weight suggests a loss of glycans.

Troubleshooting Guides

Issue 1: High levels of cell death observed after inhibitor treatment.

Possible Cause:

  • Cytotoxicity of the inhibitor: The concentration of the inhibitor may be too high, leading to general cellular toxicity unrelated to the specific inhibition of glycosylation.

  • Severe and prolonged ER stress: The inhibition of glycosylation can lead to overwhelming ER stress, which in turn can trigger apoptosis (programmed cell death).[2][5][18]

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Cell Viability:

    • Protocol: Treat cells with a range of inhibitor concentrations for the desired experimental duration.

    • Assay: Use a cell viability assay such as MTS, MTT, or CCK-8 to determine the concentration at which cell viability begins to significantly decrease.[19][20]

    • Action: Select a concentration for your experiments that effectively inhibits glycosylation with minimal impact on cell viability.

  • Monitor ER Stress Markers:

    • Protocol: Treat cells with the chosen inhibitor concentration over a time course.

    • Assay: Perform western blotting for key UPR markers such as BiP (GRP78), CHOP (GADD153), and phosphorylated IRE1α.[3]

    • Action: If ER stress markers are highly elevated at time points where you observe significant cell death, it suggests that apoptosis is likely a consequence of the UPR. Consider using a lower inhibitor concentration or a shorter treatment duration if your experimental goals allow.

Issue 2: Inconsistent or no observable effect on the glycoprotein of interest.

Possible Cause:

  • Ineffective inhibitor concentration or duration: The inhibitor may not be reaching its target at a sufficient concentration or for a long enough time to have an effect.

  • The specific glycoprotein is not N-glycosylated or is processed by a different pathway: Not all glycoproteins are N-linked, and some may have O-linked glycans that are not affected by inhibitors of N-linked glycosylation.

  • The glycoprotein has a long half-life: If the protein of interest is very stable, it may take longer for the effects of glycosylation inhibition on newly synthesized proteins to become apparent.

Troubleshooting Steps:

  • Confirm Glycosylation Inhibition in Total Cell Lysate:

    • Protocol: Treat cells with the inhibitor and perform lectin blotting on total cell lysates.

    • Assay: Use a lectin that recognizes common N-glycan structures (e.g., Concanavalin A for high-mannose glycans). A decrease in signal will confirm that overall N-glycosylation is being inhibited.

  • Perform an Endoglycosidase H (Endo H) Digestion Assay:

    • Protocol: Immunoprecipitate your protein of interest from both control and inhibitor-treated cells. Digest the immunoprecipitates with Endo H.

    • Assay: Analyze the samples by western blot. A shift to a lower molecular weight in the control sample that is absent or reduced in the inhibitor-treated sample confirms that the protein is an N-glycosylated protein and that its processing is being inhibited.

  • Conduct a Pulse-Chase Experiment:

    • Protocol: To assess the effect on newly synthesized proteins, perform a pulse-chase experiment using radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine).

    • Action: This will allow you to specifically track the synthesis and processing of your protein of interest and determine if the inhibitor is preventing its glycosylation.

Experimental Protocols & Visualizations

Key Experimental Workflows

Below are diagrams illustrating the workflows for essential experiments to control for and validate the effects of glycoprotein processing inhibition.

experimental_workflow cluster_viability Cell Viability Assay Workflow cluster_lectin Lectin Blotting Workflow cluster_endoH Endo H Digestion Workflow viab1 Seed cells in 96-well plate viab2 Treat with inhibitor (concentration gradient) viab1->viab2 viab3 Incubate for desired time viab2->viab3 viab4 Add viability reagent (e.g., MTS, CCK-8) viab3->viab4 viab5 Measure absorbance/ fluorescence viab4->viab5 lectin1 Prepare cell lysates lectin2 Run SDS-PAGE lectin1->lectin2 lectin3 Transfer to membrane lectin2->lectin3 lectin4 Block membrane (use non-glycoprotein blocker, e.g., BSA) lectin3->lectin4 lectin5 Incubate with biotinylated lectin lectin4->lectin5 lectin6 Incubate with streptavidin-HRP lectin5->lectin6 lectin7 Detect with chemiluminescence lectin6->lectin7 endo1 Immunoprecipitate protein of interest endo2 Denature protein endo1->endo2 endo3 Treat with Endo H (+/- enzyme control) endo2->endo3 endo4 Run SDS-PAGE and Western Blot endo3->endo4 UPR_Pathway Inhibitor Glycosylation Inhibitor (e.g., Tunicamycin) Accumulation Accumulation of Misfolded Glycoproteins Inhibitor->Accumulation ER_Stress ER Stress Accumulation->ER_Stress IRE1 IRE1α ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1 XBP1 Splicing IRE1->XBP1 Apoptosis Apoptosis (if stress is prolonged, e.g., via CHOP) IRE1->Apoptosis eIF2a eIF2α Phosphorylation PERK->eIF2a PERK->Apoptosis ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Chaperones ↑ Chaperone Expression (e.g., BiP) XBP1->Chaperones ERAD ↑ ER-Associated Degradation (ERAD) XBP1->ERAD Translation_attenuation ↓ Global Translation eIF2a->Translation_attenuation ATF6_cleavage->Chaperones ATF6_cleavage->Apoptosis troubleshooting_logic action_node action_node start Experiment Start: Treat cells with inhibitor high_cell_death High Cell Death? start->high_cell_death phenotype_observed Expected Phenotype Observed? high_cell_death->phenotype_observed No action_viability Perform Viability Assay & Titrate Inhibitor high_cell_death->action_viability Yes inhibition_confirmed Glycosylation Inhibition Confirmed? phenotype_observed->inhibition_confirmed Yes action_validate Validate Inhibition: Lectin Blot / Endo H phenotype_observed->action_validate No action_conclude_specific Conclude: Phenotype is likely due to glycosylation inhibition inhibition_confirmed->action_conclude_specific Yes action_conclude_off_target Consider off-target effects or alternative pathways inhibition_confirmed->action_conclude_off_target No action_er_stress Measure ER Stress Markers action_viability->action_er_stress action_validate->inhibition_confirmed action_check_protein Check protein properties: - Glycosylation status - Half-life action_validate->action_check_protein If inhibition is global but not on target protein

References

Technical Support Center: Optimizing Castanospermine Incubation for Viral Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Castanospermine for effective viral inhibition. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antiviral action for this compound?

A1: this compound is an alkaloid that acts as a potent inhibitor of host cellular α-glucosidases I and II located in the endoplasmic reticulum (ER).[1][2] By inhibiting these enzymes, this compound disrupts the normal processing of N-linked glycans on viral envelope glycoproteins.[3][4][5] This interference with glycoprotein folding and maturation can lead to the production of non-infectious viral particles and inhibit viral secretion.[3][6]

Q2: Against which types of viruses is this compound most effective?

A2: this compound has demonstrated significant antiviral activity against a range of enveloped viruses that rely on the host's glycoprotein processing machinery. It has shown potent inhibition of flaviviruses like Dengue virus (all four serotypes) and Zika virus, as well as retroviruses such as Human Immunodeficiency Virus (HIV).[1][3][6][7] However, its efficacy can vary between different viruses, with some, like West Nile Virus, showing more resistance.[3][6]

Q3: What is a typical effective concentration (IC50) of this compound in vitro?

A3: The 50% inhibitory concentration (IC50) of this compound is highly dependent on the virus, the cell line used, and the experimental conditions. For instance, the IC50 for Dengue virus type 2 (DEN-2) is approximately 1 µM in BHK-21 cells, while it is significantly higher, at 85.7 µM, in Huh-7 human hepatoma cells.[3][8] For HIV-1, the IC50 has been reported to be in the range of 4-6 µg/mL (approximately 21-32 µM) in JM cells.[7]

Q4: Is this compound cytotoxic?

A4: this compound generally exhibits a good safety profile in cell culture, with cytotoxicity observed at concentrations significantly higher than its effective antiviral concentrations.[9] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window. For example, in Vero and CHME3 cells, this compound showed no significant cytotoxicity at concentrations up to 1000 μM.[10]

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has shown efficacy in animal models. In a mouse model of Dengue virus infection, daily doses of 10, 50, and 250 mg/kg of body weight significantly improved survival rates.[3][6] However, at higher doses (e.g., 1.25 g/kg), adverse effects such as diarrhea and weight loss have been observed.[3]

Troubleshooting Guide

Problem 1: I am not observing significant viral inhibition with this compound.

  • Possible Cause 1: Suboptimal Incubation Time. The timing of this compound addition relative to viral infection is critical. For optimal inhibition of glycoprotein processing, the compound should be present during the viral replication cycle.

    • Solution: We recommend a pre-incubation of cells with this compound for 1 to 2 hours before adding the virus. Maintain the same concentration of this compound in the media throughout the experiment, from infection to the final time point (e.g., 24, 48, or 72 hours post-infection).

  • Possible Cause 2: Inappropriate Concentration. The effective concentration of this compound is highly cell-type and virus-dependent.[3]

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the IC50.

  • Possible Cause 3: Virus Insensitivity. Some viruses are less dependent on the specific host glycosylation pathway that this compound inhibits.[3][6]

    • Solution: Research the specific glycosylation requirements of your virus. If it is known to be less sensitive, consider using this compound in combination with other antiviral agents that have a different mechanism of action.

Problem 2: I am observing high cytotoxicity in my cell cultures.

  • Possible Cause 1: Excessive Concentration. Although generally well-tolerated, high concentrations of this compound can be toxic to some cell lines.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the CC50 of this compound in your specific cell line.[11][12] Ensure that the concentrations used for your antiviral assays are well below the CC50 value.

  • Possible Cause 2: Extended Incubation Period. Prolonged exposure to any compound can increase its cytotoxic effects.

    • Solution: Optimize the duration of your experiment. If possible, shorten the overall incubation time while still allowing for sufficient viral replication to measure inhibition.

Problem 3: My results are inconsistent across experiments.

  • Possible Cause 1: Variability in Experimental Protocol. Minor variations in incubation times, cell density, or virus multiplicity of infection (MOI) can lead to inconsistent results.

    • Solution: Standardize your protocol meticulously. Ensure consistent cell seeding density, MOI, and incubation times for both treatment and control groups.

  • Possible Cause 2: Compound Stability. The stability of this compound in your culture medium over time could be a factor.

    • Solution: Prepare fresh solutions of this compound for each experiment from a trusted source.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's antiviral activity.

Table 1: In Vitro Efficacy of this compound Against Various Viruses

VirusCell LineIC50Reference
Dengue Virus (DEN-2)BHK-211 µM[3][8]
Dengue Virus (DEN-2)Huh-785.7 µM[3][8]
HIV-1JM4-6 µg/mL (~21-32 µM)[7]
HIV-1 (analogue B-CAST)HeLa T4+0.3 µg/mL[7]
Bovine Viral Diarrhea Virus (BVDV)MDBK110 µM (Plaque Inhibition)[1]
Zika Virus (ZIKV)Vero & CHME3Significant inhibition at 1 µM[10]

Table 2: In Vivo Efficacy of this compound Against Dengue Virus in A/J Mice

Daily Dosage (mg/kg)Survival Rate (%)P-valueReference
0 (Vehicle)0-[3]
1025< 0.0001[3]
5090< 0.0001[3]
25085< 0.0001[3]

Experimental Protocols

1. In Vitro Viral Inhibition Assay (Plaque Reduction Assay)

  • Cell Seeding: Seed host cells (e.g., Vero or BHK-21) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

  • Pre-incubation: When cells are confluent, remove the growth medium and wash with PBS. Add the this compound dilutions to the wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Infection: After pre-incubation, add the virus at a multiplicity of infection (MOI) of 0.01 to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing 1% low-melting-point agarose and the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration appropriate for plaque formation for the specific virus (typically 3-7 days).

  • Staining and Counting: Fix the cells with 10% formalin and stain with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control to determine the IC50 value.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cell control" with no compound.

  • Incubation: Incubate the plate for the same duration as your planned viral inhibition assay (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control to determine the CC50 value.[11][13]

Visualizations

Viral_Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 High Mannose Glycan (Glc3Man9GlcNAc2) Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin Cycle (Proper Folding) Glucosidase_II->Calnexin Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin->Correctly_Folded_Protein Mature_Virion Mature Infectious Virion Assembly Correctly_Folded_Protein->Mature_Virion Transport to Golgi This compound This compound This compound->Glucosidase_I Inhibition This compound->Glucosidase_II Inhibition

Caption: Mechanism of this compound antiviral activity.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment_Infection Treatment & Infection cluster_Analysis Analysis cluster_Results Results A1 Seed Host Cells in Multi-well Plate B1 Pre-incubate Cells with this compound (1-2h) A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 B2 Infect Cells with Virus (MOI 0.01-1) B1->B2 B3 Incubate (24-72h) B2->B3 C1 Perform Viral Titer Assay (e.g., Plaque Assay) B3->C1 C2 Perform Cytotoxicity Assay (e.g., MTT Assay) B3->C2 D1 Determine IC50 C1->D1 D2 Determine CC50 C2->D2

Caption: General experimental workflow for evaluating this compound.

References

Validation & Comparative

A Comparative In Vivo Analysis of Castanospermine and its Prodrug Celgosivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of the antiviral agent Castanospermine and its more potent prodrug, Celgosivir. This document synthesizes experimental data to highlight differences in their efficacy, pharmacokinetics, and safety profiles, supported by detailed methodologies and visual representations of their mechanism of action.

This compound, a natural alkaloid, and its 6-O-butanoyl ester prodrug, Celgosivir, are inhibitors of host α-glucosidase I and II enzymes located in the endoplasmic reticulum. This inhibition disrupts the proper folding of viral glycoproteins, a critical step for the assembly and secretion of many enveloped viruses. While both compounds share the same active metabolite, their in vivo performance exhibits notable differences, primarily driven by the enhanced pharmacokinetic properties of Celgosivir.

Superior In Vivo Potency of Celgosivir

In vivo studies, particularly in lethal dengue virus infection models using AG129 mice (deficient in type I and II interferon receptors), have demonstrated that Celgosivir is significantly more potent than its parent compound, this compound. Experimental evidence indicates that Celgosivir is approximately twice as potent as this compound.[1][2][3][4] A dosing regimen of 25 mg/kg administered twice daily (BID) of Celgosivir showed comparable efficacy to a 50 mg/kg BID dose of this compound in protecting mice from lethal dengue infection.[1][2][3][4]

Pharmacokinetic studies in mice have revealed that Celgosivir is rapidly metabolized into this compound.[1][2][3][4] The enhanced potency of Celgosivir is attributed to its improved cellular uptake and bioavailability due to the lipophilic butanoyl group, which is cleaved by endogenous esterases to release the active this compound.[5][6]

Comparative Efficacy in Animal Models

The antiviral efficacy of both compounds has been evaluated in various in vivo models, primarily for flaviviruses like dengue and Zika virus.

Dengue Virus Infection Models

In a lethal mouse model of dengue virus (DENV) infection, both this compound and Celgosivir have demonstrated protective effects. For this compound, daily doses of 10, 50, and 250 mg/kg were highly effective in promoting survival.[7][8] However, higher doses of this compound were associated with adverse effects such as diarrhea and weight loss.[7][8]

Celgosivir has shown dose- and schedule-dependent protection in AG129 mice infected with a mouse-adapted DENV-2 strain. A twice-daily regimen was found to be more protective than a single daily dose.[1][2][3] Furthermore, a four-times daily treatment regimen with Celgosivir was shown to significantly reduce viremia, suggesting that maintaining a steady-state minimum concentration is crucial for its antiviral activity.[9][10]

Zika Virus Infection Models

This compound has also been evaluated for its efficacy against Zika virus (ZIKV) in an ifnar1 knockout mouse model. Intraperitoneal administration of this compound was found to inhibit systemic and tissue ZIKV load and reduce ZIKV-induced neurological symptoms like seizures.[5] While direct comparative in vivo studies with Celgosivir in ZIKV models are less documented in the provided results, the superior pharmacokinetics of Celgosivir suggest it would likely also be effective.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies comparing this compound and Celgosivir.

Table 1: Comparative Efficacy in a Lethal Dengue Mouse Model (AG129 mice)

CompoundDosage RegimenSurvival RateViremia ReductionSource
Celgosivir 25 mg/kg BIDComparable to 50 mg/kg BID this compoundSignificant[1][2][3][4]
50 mg/kg BIDFully protectedSignificant[1][2]
100 mg/kg QDLess protective than BID regimens-[1][2]
This compound 50 mg/kg BIDComparable to 25 mg/kg BID CelgosivirSignificant[1][2][3][4]
10 mg/kg/day25%-[7][8]
50 mg/kg/day90%-[7][8]
250 mg/kg/day85%-[7][8]

Table 2: Pharmacokinetic Parameters of Celgosivir (in Humans)

ParameterValueSource
Metabolism Rapidly converted to this compound[11][12]
Mean this compound Cmin 430 ng/mL (2.23 μM)[11][12]
Mean this compound Cmax 5730 ng/mL (30.2 μM)[11][12]
Half-life (this compound) 2.5 (± 0.6) hr[11][12]
Oral Clearance (CL/F) 132 (± 28) mL/min[11][12]

Mechanism of Action: Inhibition of Glycoprotein Folding

This compound and Celgosivir act on host-cell enzymes, specifically α-glucosidase I and II in the endoplasmic reticulum (ER). These enzymes are crucial for the processing of N-linked glycans on newly synthesized viral envelope proteins. By inhibiting these glucosidases, the compounds prevent the trimming of terminal glucose residues from the glycans. This disruption prevents the proper folding of the viral glycoproteins, which is mediated by the ER chaperones calnexin and calreticulin.[13][14][15] The misfolded glycoproteins are then targeted for degradation, leading to a reduction in the production of infectious viral particles.

Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibition Nascent Viral Glycoprotein Nascent Viral Glycoprotein Triglucosylated Glycoprotein Triglucosylated Glycoprotein Nascent Viral Glycoprotein->Triglucosylated Glycoprotein Glycosylation Alpha-Glucosidase_I Alpha-Glucosidase_I Triglucosylated Glycoprotein->Alpha-Glucosidase_I Glucose Trimming Monoglucosylated Glycoprotein Monoglucosylated Glycoprotein Calnexin/Calreticulin Calnexin/Calreticulin Monoglucosylated Glycoprotein->Calnexin/Calreticulin Binding for Folding Correctly Folded Glycoprotein Correctly Folded Glycoprotein Golgi Apparatus Golgi Apparatus Correctly Folded Glycoprotein->Golgi Apparatus Export Misfolded Glycoprotein Misfolded Glycoprotein UGGT1 UGGT1 Misfolded Glycoprotein->UGGT1 Reglucosylation Alpha-Glucosidase_II Alpha-Glucosidase_II Alpha-Glucosidase_I->Alpha-Glucosidase_II Alpha-Glucosidase_II->Monoglucosylated Glycoprotein Calnexin/Calreticulin->Correctly Folded Glycoprotein Correct Folding Calnexin/Calreticulin->Misfolded Glycoprotein Incorrect Folding UGGT1->Monoglucosylated Glycoprotein Infectious Virion Assembly Infectious Virion Assembly Golgi Apparatus->Infectious Virion Assembly This compound/\nCelgosivir This compound/ Celgosivir This compound/\nCelgosivir->Alpha-Glucosidase_I Inhibits This compound/\nCelgosivir->Alpha-Glucosidase_II Inhibits

Caption: Mechanism of action of this compound and Celgosivir.

Experimental Protocols

The in vivo efficacy of this compound and Celgosivir has been predominantly studied using mouse models of viral infections. A common experimental workflow is outlined below.

Experimental_Workflow Animal_Model Select Animal Model (e.g., AG129 mice) Viral_Infection Infect with Virus (e.g., Dengue virus, i.p.) Animal_Model->Viral_Infection Drug_Administration Administer Compound (this compound or Celgosivir) - Dose escalation - Varying schedules (QD, BID, QID) Viral_Infection->Drug_Administration Monitoring Monitor Disease Progression - Survival - Clinical signs (weight loss, etc.) Drug_Administration->Monitoring Data_Collection Collect Samples (Blood, Tissues) Monitoring->Data_Collection Analysis Analyze Endpoints - Viral load (qPCR, Plaque Assay) - Immune response (Cytokines) - Pharmacokinetics (LC-MS/MS) Data_Collection->Analysis

References

Cross-Validation of Castanospermine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Castanospermine's performance and mechanism of action across various cell lines, supported by experimental data and detailed protocols.

This compound, an indolizidine alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, is a potent inhibitor of α-glucosidase enzymes.[1] Its primary mechanism involves the disruption of N-linked glycosylation, a critical process for the proper folding and function of many cellular and viral glycoproteins.[2] This inhibitory action forms the basis of its broad-spectrum antiviral, anti-cancer, and immunomodulatory activities, which have been validated across numerous cell lines.

Core Mechanism of Action: Inhibition of N-linked Glycosylation

The primary molecular target of this compound is α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[3][4] This enzyme is responsible for the initial trimming of the three terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is transferred onto newly synthesized polypeptides.

By inhibiting α-glucosidase I, this compound prevents the removal of the terminal glucose residue.[5] This leads to the accumulation of monoglucosylated glycoproteins, which are then incorrectly processed. This disruption interferes with the calnexin and calreticulin chaperone cycle, a critical quality control system in the ER that ensures correct protein folding. The consequence is misfolded glycoproteins, which can lead to reduced viral infectivity, induction of apoptosis in cancer cells, and altered cell signaling.[6]

G cluster_ER Endoplasmic Reticulum cluster_Inhibition Polypeptide Nascent Polypeptide Glycoprotein Glycoprotein (Glc3Man9GlcNAc2-Asn) Polypeptide->Glycoprotein OST Transfer Oligo Oligosaccharide Precursor (Glc3Man9GlcNAc2) Oligo->Glycoprotein Glc1 Glucose Trimming I (α-glucosidase I) Glycoprotein->Glc1 Glc2 Glucose Trimming II (α-glucosidase II) Glc1->Glc2 Calnexin Calnexin/ Calreticulin Cycle Glc2->Calnexin Folded Correctly Folded Glycoprotein Calnexin->Folded Golgi Transport to Golgi Folded->Golgi This compound This compound This compound->Glc1 Inhibits

N-linked glycosylation pathway and the inhibitory action of this compound.

Cross-Validation of this compound's Effects in Diverse Cell Lines

The efficacy and mechanism of this compound have been explored in a wide range of cell types, demonstrating its potential in various therapeutic areas. The following table summarizes key findings.

Application AreaCell Line(s)Observed Effects of this compoundKey Mechanism Insight
Antiviral (HIV) Human T-cells (H9)Inhibition of HIV replication, reduced syncytium formation, production of virions with decreased infectivity.[4][7]Caused accumulation of glucosylated viral envelope precursor (gp160), leading to abnormally configured gp120 that has a reduced ability to bind to CD4+ T cells.[4][7]
Antiviral (Dengue) BHK-21 (Baby Hamster Kidney), Huh-7 (Human Hepatoma)Strong inhibition of all four Dengue virus (DEN) serotypes. Blocked production and infectivity of viral particles.[6][8]Disrupted the proper folding and processing of DEN structural proteins (prM and E), which is crucial for virion morphogenesis and secretion.[6][9]
Antiviral (Herpes) Vero Cells (Monkey Kidney Epithelial)Blocked the growth of herpes simplex virus type-2 (HSV-2).[10]Modulated the processing of viral glycoprotein gB, evidenced by an increased molecular weight of the mannose-rich precursor.[10]
Anticancer (Breast) MCF-7, MDA-MB-231 (Human Breast Adenocarcinoma)Inhibited cell viability and proliferation in a dose-dependent manner, induced cell cycle arrest (G1 or G2/M phase) and apoptosis. No significant effect on normal MCF-10A cells.[11][12]The G1 arrest in MCF-7 cells was associated with reduced CDK4, cyclin D1/E, and pRb phosphorylation. Apoptosis was induced via an increased Bax/Bcl-2 ratio.[11]
Anticancer (Drug Resistance) LoVo/Dx, W1TR, A2780T1Increased accumulation of fluorescent dyes (Rho123, H33342), suggesting a reversal of multidrug resistance. Increased the level of non-glycosylated BCRP.[13][14]While it did not affect the stability of P-glycoprotein (Pgp), it interfered with the glycosylation of the Breast Cancer Resistance Protein (BCRP).[13]
Glucosidase Inhibition Aspergillus fumigatusInhibited secretion of glycoprotein enzymes (e.g., β-hexosaminidase).[5]Caused accumulation of Glc₃Man₇₋₈GlcNAc oligosaccharide structures, confirming its inhibition of α-glucosidase I in a fungal model.[5]

Comparison with Alternative Glycosylation Inhibitors

This compound is part of a class of iminosugars that interfere with glycoprotein processing. Its effects can be compared with other well-known inhibitors.

CompoundTarget EnzymePoint of Action in GlycosylationKey Consequence
This compound α-Glucosidase I & II ER: Trimming of terminal glucose residues.Prevents proper glycoprotein folding via the calnexin/calreticulin cycle.[15]
Deoxynojirimycin (DNJ) α-Glucosidase I & IIER: Trimming of terminal glucose residues.Similar mechanism to this compound, often used comparatively in antiviral studies.[15]
Swainsonine α-Mannosidase IIGolgi Apparatus: Trimming of mannose residues.Results in the formation of hybrid-type N-glycans instead of complex-type glycans.[16]
Brefeldin A Protein TransportBlocks transport from ER to Golgi.Causes a broader disruption of the secretory pathway, not specific to glycosylation.[13]

Experimental Protocols

Key Experiment: Cell Viability Assessment using MTT Assay

This protocol provides a framework for assessing the cytotoxic or anti-proliferative effects of this compound on a given cell line.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • Perform serial dilutions to create a range of final concentrations (e.g., 0 µM to 500 µM).

  • Remove the old media from the 96-well plate and add 100 µL of media containing the different concentrations of this compound. Include a "vehicle control" (media with the same concentration of DMSO or water as the highest drug concentration) and a "no-cell" blank control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Incubation:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the media from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture & Seed Cells in 96-Well Plate C 3. Treat Cells with This compound (24-72h) A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add MTT Reagent (2-4h Incubation) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570nm E->F G 7. Calculate % Viability & Determine IC50 F->G

Experimental workflow for a cell viability (MTT) assay.
Key Experiment: α-Glucosidase Inhibition Assay (Cell-Free)

This protocol outlines a method to directly measure the inhibitory effect of this compound on α-glucosidase activity.

1. Reagents:

  • α-Glucosidase from baker's yeast.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Phosphate buffer (e.g., 100 mM, pH 6.8).

  • This compound (inhibitor).

  • Sodium carbonate (Na₂CO₃) as a stop solution.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of this compound at various concentrations to the test wells. Add 10 µL of buffer to the control wells.

  • Add 20 µL of the α-glucosidase enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the mixture for 20 minutes at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated as: [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the this compound concentration.

G cluster_pathway Logical Pathway of Action cluster_outcomes Cellular Outcomes A This compound B α-Glucosidase I Inhibition A->B Competitively Inhibits C Accumulation of Monoglucosylated Glycoproteins B->C D Improper Protein Folding & ER Stress C->D E Antiviral Effect (Misfolded Viral Glycoproteins, Reduced Infectivity) D->E F Anticancer Effect (Apoptosis, Cell Cycle Arrest) D->F

Logical flow from enzyme inhibition to cellular effects.

References

Castanospermine's Role in Disrupting Viral Protein Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Castanospermine, a natural alkaloid, has demonstrated significant antiviral activity against a broad spectrum of enveloped viruses. Its primary mechanism of action lies in the inhibition of host α-glucosidases, crucial enzymes in the N-linked glycosylation pathway. This disruption leads to the misfolding of viral envelope glycoproteins, ultimately impairing viral maturation, and infectivity. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential as a broad-spectrum antiviral agent.

Mechanism of Action: Inhibition of α-Glucosidase

This compound and its derivatives act as competitive inhibitors of α-glucosidase I and II in the endoplasmic reticulum (ER) of the host cell. These enzymes are responsible for the initial trimming of glucose residues from newly synthesized N-linked glycans on viral glycoproteins. By preventing this trimming process, this compound leads to the accumulation of incorrectly folded glycoproteins with persistent glucose residues. These misfolded proteins are often retained in the ER, targeted for degradation, and are unable to be incorporated into new virions, thus reducing the production of infectious viral particles.[1]

Comparative Antiviral Efficacy

The antiviral activity of this compound and its more lipophilic prodrug, 6-O-butanoylthis compound (celgosivir), has been evaluated against numerous viruses. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of the drug's potency, from various in vitro studies.

Virus Compound Cell Line IC50 Reference
Dengue Virus (Type 2) This compoundBHK-211 µM[2][3]
This compoundHuh-785.7 µM[2][3]
Human Immunodeficiency Virus (HIV-1) This compoundJM29 µM[4]
6-O-butanoylthis compoundJM1.1 µM[4]
Deoxynojirimycin (DNJ)JM560 µM[4]
N-butyl-DNJJM56 µM[4]
Moloney Murine Leukemia Virus This compound-1.2 µg/mL[1]
Rauscher Murine Leukemia Virus This compound-2 µg/mL[5]

Table 1: In Vitro Antiviral Activity of this compound and Comparators. This table highlights the potent antiviral activity of this compound and its derivative against a range of enveloped viruses. The lower IC50 value of 6-O-butanoylthis compound against HIV-1 suggests improved cellular uptake and antiviral efficacy.

In Vivo Efficacy

Preclinical studies in animal models have also demonstrated the antiviral potential of this compound. In a murine model of Rauscher murine leukemia virus infection, oral administration of this compound significantly prolonged the median survival of infected mice from 36 to 94 days.[5] However, it is important to note that in the same study, this compound was found to be less active and more toxic than the reverse transcriptase inhibitor zidovudine (AZT).[5]

Experimental Protocols

To facilitate the replication and further investigation of this compound's antiviral properties, detailed protocols for key experimental assays are provided below.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that is required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Serial dilutions of this compound

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., infection medium with 0.5% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with a dilution of virus that will produce approximately 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of overlay medium containing the different concentrations of this compound to each well.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well and calculate the IC50 value by plotting the percentage of plaque reduction against the drug concentration.[6]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

  • Confluent monolayer of host cells in 96-well plates

  • Virus stock

  • Serial dilutions of this compound

  • Cell culture medium

  • Neutral red solution

  • PBS

  • Destaining solution (e.g., 50% ethanol, 1% acetic acid)

Procedure:

  • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium and add 100 µL of medium containing the respective drug dilutions to the wells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.

  • Add 100 µL of virus suspension to all wells except the cell control wells.

  • Incubate the plate at 37°C until CPE is observed in 80-90% of the virus control wells.

  • Remove the medium and add 100 µL of neutral red solution to each well.

  • Incubate for 2 hours at 37°C.

  • Remove the neutral red solution, wash the cells with PBS, and add 150 µL of destaining solution.

  • Read the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[4]

Western Blot Analysis of Viral Glycoprotein Processing

This technique is used to visualize the effect of this compound on the molecular weight of viral glycoproteins, providing evidence of its inhibitory action on glycan processing.

Materials:

  • Virus-infected cells treated with and without this compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for the viral glycoprotein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • X-ray film or digital imaging system

Procedure:

  • Lyse the treated and untreated virus-infected cells and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and detect the signal using an appropriate imaging system. An upward shift in the molecular weight of the glycoprotein in this compound-treated samples indicates inhibition of glycan trimming.[7][8][9]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Castanospermine_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycoprotein with Glc3Man9GlcNAc2 Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin/Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin/Calreticulin Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin->Misfolded Glycoprotein Golgi Golgi Apparatus Correctly Folded Glycoprotein->Golgi ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD This compound This compound This compound->Glucosidase_I

Caption: Mechanism of this compound action in the ER.

Antiviral_Screening_Workflow Start Start Cell_Culture Prepare Host Cell Monolayer Start->Cell_Culture Infection Infect Cells with Virus Cell_Culture->Infection Compound_Dilution Prepare Serial Dilutions of this compound Treatment Add this compound Dilutions Compound_Dilution->Treatment Infection->Treatment Incubation Incubate for Plaque/CPE Development Treatment->Incubation Assay Perform Plaque or CPE Reduction Assay Incubation->Assay Western_Blot Western Blot for Glycoprotein Analysis Incubation->Western_Blot Data_Analysis Calculate IC50 Assay->Data_Analysis End End Data_Analysis->End Western_Blot->End

Caption: Experimental workflow for antiviral screening.

References

Safety Operating Guide

Comprehensive Safety Protocol for Handling Castanospermine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal procedures for Castanospermine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. According to its classification under the Globally Harmonized System (GHS), it presents several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It may also cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, this compound is recognized as being very toxic to aquatic life, with long-lasting effects.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2]
Acute Toxicity, DermalH312Harmful in contact with skin.
Acute Toxicity, InhalationH332Harmful if inhaled.
Hazardous to the Aquatic Environment, ChronicH410Very toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial and must be based on the specific tasks being performed, including the concentration and quantity of the substance.[1]

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing/Transferring) Safety glasses with side shields or chemical splash goggles (NIOSH/EN 166 approved).[1]Chemical-resistant gloves (e.g., nitrile). Inspect before use.[1]Standard lab coat.N95 (US) or P1 (EU) dust mask if not handled in a fume hood or if dust is generated.[1]
Preparing Solutions (Dissolving/Mixing) Chemical splash goggles.Chemical-resistant gloves.Chemical-resistant apron over a lab coat.Work in a chemical fume hood or a well-ventilated area.
Cleaning Spills Chemical splash goggles.Double-gloving with chemical-resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator with appropriate cartridges if spill generates dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

A. Preparation and Safe Handling

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure good ventilation and exhaustion at the workplace.[2]

  • Avoid Contamination: Do not eat, drink, or smoke in the area where this compound is handled.[2]

  • Prevent Dust and Aerosols: When handling the solid form, take measures to avoid dust formation.[1][2] This includes careful scooping and weighing. "Thorough dedusting" is a recommended precaution. Avoid breathing any dust, fumes, or mists that may be generated.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the chemical.[2]

B. Storage Requirements

  • Container: Keep the storage container tightly sealed to prevent contamination and exposure.[2]

  • Conditions: Store the compound in a cool, well-ventilated area as recommended on the product insert, which may specify storage at -20°C for the powdered form.[2]

Emergency and Disposal Plan

A. Accidental Release Measures

  • Containment: In case of a spill, prevent dust formation.[1]

  • Clean-up: Carefully sweep or shovel the spilled solid material.[1]

  • Disposal of Spill: Place the collected material into a suitable, closed, and labeled container for disposal.[1]

B. First Aid Procedures

  • After Inhalation: Move the affected person to fresh air immediately.[1][2] If the person is not breathing, provide artificial respiration.[1]

  • After Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with soap and plenty of water.[1][2]

  • After Eye Contact: Remove any contact lenses and flush the eyes immediately with large amounts of water as a precaution.[1][2]

  • After Swallowing: If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or physician for guidance.[2]

C. Waste Disposal

  • Regulatory Compliance: Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.[1] This should be done through a licensed, professional waste disposal company.[1]

  • Prohibited Disposal: Do not dispose of the chemical with household garbage or allow it to enter the sewage system.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill Occurs C Prepare Ventilated Workspace (e.g., Fume Hood) B->C FirstAid Exposure Occurs (Follow First Aid) D Weigh/Transfer Solid (Avoid Dust Formation) C->D E Prepare Solution (If Applicable) D->E F Store Chemical Properly or Proceed with Use E->F G Decontaminate Workspace & Equipment F->G H Doff & Dispose of Contaminated PPE G->H I Dispose of Chemical Waste (Approved Plant) H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Castanospermine
Reactant of Route 2
Castanospermine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.